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Core Science & Biosynthesis

Foundational

Methyl 2-(2-bromobenzofuran-5-yl)acetate molecular weight and exact mass

Comprehensive Physicochemical Profiling and Exact Mass Determination of Methyl 2-(2-bromobenzofuran-5-yl)acetate Introduction Benzofuran derivatives are privileged scaffolds in medicinal chemistry, frequently serving as...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Physicochemical Profiling and Exact Mass Determination of Methyl 2-(2-bromobenzofuran-5-yl)acetate

Introduction

Benzofuran derivatives are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in the development of anti-arrhythmic, antimicrobial, and anti-inflammatory agents. Among these, Methyl 2-(2-bromobenzofuran-5-yl)acetate (CAS: 1421949-03-2) is a highly versatile synthetic intermediate. The presence of the bromine atom at the C2 position provides a reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings), while the methyl acetate moiety at C5 allows for further derivatization into functionalized acids or amides.

For researchers synthesizing or isolating this compound, rigorous structural validation is paramount. This whitepaper provides an in-depth technical guide on the physicochemical properties of Methyl 2-(2-bromobenzofuran-5-yl)acetate, focusing specifically on the critical distinction between its molecular weight and exact mass, and outlines a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its characterization.

The Dichotomy of Mass: Molecular Weight vs. Exact Mass

In routine laboratory settings, "molecular weight" (MW) is often used interchangeably with mass. However, in mass spectrometry, this conflation leads to critical analytical errors.

The molecular weight of Methyl 2-(2-bromobenzofuran-5-yl)acetate is 269.09 g/mol [1]. This value is calculated using the standard atomic weights of its constituent elements, which reflect the abundance-weighted average of all stable isotopes found in nature.

Conversely, the exact mass (or monoisotopic mass) is 267.9735 Da [1]. This value is calculated using only the mass of the most abundant isotope for each element (i.e., ¹²C, ¹H, ¹⁶O, and ⁷⁹Br).

Causality Check: Why is there a >1 Da discrepancy between the MW and the exact mass? The deviation is driven almost entirely by the halogen. Bromine exists in nature as two nearly equiproportionate isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). The abundance-weighted average atomic weight of bromine is ~79.90 g/mol , which skews the overall molecular weight higher. However, a mass spectrometer does not measure averages; it measures discrete ions. Therefore, the primary molecular ion peak corresponds to the molecule containing ⁷⁹Br, yielding the monoisotopic mass of 267.9735 Da.

Table 1: Physicochemical and Isotopic Profile

ParameterValue
Chemical Name Methyl 2-(2-bromobenzofuran-5-yl)acetate
CAS Registry Number 1421949-03-2
Molecular Formula C11H9BrO3
Molecular Weight (Average) 269.09 g/mol
Exact Mass (Monoisotopic) 267.9735 Da
Topological Polar Surface Area ~35.5 Ų
Rotatable Bonds 3

Isotopic Signatures and Mass Defect Analysis

When analyzing Methyl 2-(2-bromobenzofuran-5-yl)acetate via HRMS, the isotopic distribution is just as diagnostic as the exact mass itself. Because of the ~1:1 natural abundance of ⁷⁹Br and ⁸¹Br, the mass spectrum will exhibit a highly characteristic "doublet" separated by exactly 1.998 Da (the mass difference between ⁸¹Br and ⁷⁹Br).

Identifying this M and M+2 pattern is a self-validating mechanism in structural elucidation. If the M+2 peak is absent or does not exhibit a ~97% relative intensity compared to the monoisotopic (M) peak, the presence of bromine can be definitively ruled out [3].

Figure 2: Logical relationship of bromine isotopes generating the characteristic MS doublet.

Experimental Protocol: LC-ESI-HRMS Exact Mass Determination

To accurately measure the exact mass of Methyl 2-(2-bromobenzofuran-5-yl)acetate, a High-Resolution Mass Spectrometry (HRMS) workflow utilizing Electrospray Ionization (ESI) is required. The following protocol is designed to be self-validating, incorporating internal calibration to achieve < 5 ppm mass accuracy [2].

Step 1: Sample Preparation

  • Protocol: Dissolve the compound in LC-MS grade methanol to a final concentration of 1 µg/mL.

  • Causality: Methanol serves as an ideal protic solvent that completely solvates the moderately lipophilic benzofuran core while remaining fully compatible with reverse-phase mobile phases. The low concentration (1 µg/mL) prevents detector saturation and minimizes space-charge effects in the ion trap/TOF analyzer, which can artificially shift mass readings.

Step 2: Chromatographic Separation

  • Protocol: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm particle size). Elute using a gradient of Water (Mobile Phase A) and Acetonitrile (Mobile Phase B), both modified with 0.1% Formic Acid.

  • Causality: The C18 stationary phase effectively retains the aromatic system. The addition of 0.1% Formic Acid is critical; it lowers the pH of the mobile phase, ensuring an abundance of free protons to facilitate ionization in the subsequent step.

Step 3: Electrospray Ionization (ESI+)

  • Protocol: Operate the ESI source in positive ion mode (ESI+).

  • Causality: ESI is a "soft" ionization technique that transfers ions from the liquid phase to the gas phase with minimal internal energy transfer, preventing the premature in-source cleavage of the labile ester bond [2]. In the acidic environment, the ester carbonyl oxygen and the furan oxygen act as strong hydrogen bond acceptors, readily picking up a proton to form a stable [M+H]⁺ ion.

Step 4: High-Resolution Detection and Internal Calibration

  • Protocol: Analyze the ions using a Time-of-Flight (TOF) or Orbitrap mass analyzer set to a mass resolution of >30,000 (FWHM). Co-infuse a lock-mass calibrant (e.g., Leucine Enkephalin, exact mass [M+H]⁺ = 556.2766 Da).

  • Causality: Environmental fluctuations (temperature, electronics) cause microscopic drifts in the mass analyzer's calibration. The continuous co-infusion of a known lock-mass provides a real-time reference point. The software dynamically corrects the mass axis against the lock-mass, ensuring the final measurement of the target compound remains within the stringent < 5 ppm error margin required for publication-quality exact mass validation.

Figure 1: Step-by-step LC-ESI-HRMS workflow for exact mass determination.

Data Interpretation and Validation

Upon successful execution of the protocol, the primary molecular ion [M+H]⁺ should be observed at m/z 268.9808 (calculated as 267.9735 Da + 1.0073 Da for the added proton). The corresponding ⁸¹Br isotope peak will appear at m/z 270.9788 .

To validate the result, calculate the mass error using the following formula: Mass Error (ppm) =[(Measured Mass - Theoretical Mass) / Theoretical Mass] × 1,000,000

A self-validating system will consistently yield a mass error of ≤ 5 ppm, confirming the elemental composition of C11H9BrO3 beyond a reasonable doubt and ensuring the structural integrity of the synthesized or isolated batch.

References

  • Analytical Chemistry. "Exact Mass Measurement of Polar Organic Molecules at Low Resolution Using Electrospray Ionization and a Quadrupole Mass Spectrometer". ACS Publications. URL: [Link]

  • Environmental Science & Technology. "Identification of Novel Brominated Compounds in Flame Retarded Plastics Containing TBBPA by Combining Isotope Pattern and Mass Defect Cluster Analysis". ACS Publications. URL: [Link]

Exploratory

A Comprehensive Technical Guide to the Safe Handling of Methyl 2-(2-bromobenzofuran-5-yl)acetate

For Researchers, Scientists, and Drug Development Professionals Section 1: Compound Identification and Inferred Hazard Profile Methyl 2-(2-bromobenzofuran-5-yl)acetate is a halogenated benzofuran derivative.[2] Benzofura...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Compound Identification and Inferred Hazard Profile

Methyl 2-(2-bromobenzofuran-5-yl)acetate is a halogenated benzofuran derivative.[2] Benzofuran and its derivatives are important scaffolds in medicinal chemistry, known for a wide range of biological activities.[3] The introduction of a bromine atom to the heterocyclic ring and the acetate side chain introduces specific considerations for its reactivity and potential toxicity.

1.1. Chemical Identity

PropertyValue
Chemical Name Methyl 2-(2-bromobenzofuran-5-yl)acetate
Synonyms (2-Bromo-1-benzofuran-5-yl)acetic acid methyl ester
CAS Number 1421949-03-2[2]
Molecular Formula C₁₁H₉BrO₃[2]
Molecular Weight 269.09 g/mol [2]

1.2. Inferred Hazard Profile

Due to the lack of specific toxicological data, a precautionary approach is mandatory. The hazard profile is inferred from the structural components:

  • Benzofuran Core: Benzofuran itself is classified as a possible carcinogen.[4] Compounds in this class can be irritants and may have other unknown chronic effects.[4]

  • Brominated Aromatic System: Halogenated organic compounds can be toxic and environmentally persistent.[5][6] Brominated compounds, in particular, can form toxic byproducts upon combustion, including brominated dioxins.[7]

  • General Organic Compound Hazards: Like many organic compounds, it should be considered a potential skin and eye irritant.[8][9] If it is a solid, inhalation of dust should be avoided. If it is a liquid or dissolved in a solvent, inhalation of vapors or mists must be prevented.[10][11]

Based on these considerations, it is prudent to assume Methyl 2-(2-bromobenzofuran-5-yl)acetate may be:

  • Harmful if swallowed, inhaled, or in contact with skin.[12]

  • A cause of skin and serious eye irritation.[8][12]

  • A potential respiratory irritant.[12]

  • A possible carcinogen.[4]

  • Hazardous to the environment.[10]

Section 2: The Hierarchy of Controls: A Proactive Safety Framework

Effective management of chemical hazards relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures. Personal Protective Equipment (PPE), while essential, is the last line of defense.

HierarchyOfControls cluster_0 Hierarchy of Controls for Safe Handling Elimination Elimination (Not applicable for this topic) Substitution Substitution (Use a less hazardous alternative) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Admin Administrative Controls (SOPs, Training) Engineering->Admin PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Admin->PPE caption Hierarchy of controls for chemical safety.

Caption: Hierarchy of controls for chemical safety.

Section 3: Mandatory Protocols for Safe Handling

3.1. Engineering Controls: Your Primary Barrier

All handling of Methyl 2-(2-bromobenzofuran-5-yl)acetate, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood.[1][11] This is non-negotiable. The fume hood provides critical protection against the inhalation of dust, aerosols, or vapors.[5]

  • Causality: A fume hood works by drawing air away from the user and exhausting it outside the building, preventing the accumulation of hazardous concentrations in the laboratory's atmosphere. Ensure the sash is kept at the lowest practical height.[13]

An emergency eyewash station and safety shower must be readily accessible and tested regularly.[1][11]

3.2. Personal Protective Equipment (PPE): The Final Defense

The following PPE is mandatory at all times when handling this compound.[5]

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes to protect against splashes.[1][4] A face shield should be worn over goggles during procedures with a high risk of splashing.[1][14]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[1][5] PVC gloves offer little protection against many chemicals and should be avoided.[15] Always inspect gloves for tears or degradation before use.[10] Practice proper glove removal techniques to avoid skin contact.[10] Change gloves frequently (every 30-60 minutes) or immediately if contamination is suspected.[15]
Body Flame-Resistant Laboratory CoatA flame-resistant lab coat should be worn, fully buttoned, over non-synthetic clothing that covers the legs.[1][5]
Feet Closed-toe ShoesShoes must fully cover the feet; porous materials are not recommended.[5]
Respiratory NIOSH-Approved RespiratorA respirator may be required for certain high-risk procedures or in the event of a ventilation failure.[16] Use of a respirator requires prior medical clearance, training, and fit-testing as per your institution's policy.[17]

3.3. Storage and Transport

  • Storage: Store the compound in a tightly closed, properly labeled container.[11] Keep it in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents.[8][18]

  • Transport: When transporting the chemical within the laboratory or building, use a secondary, shatter-proof container to mitigate the risk of spills from a dropped primary container.

Section 4: Step-by-Step Experimental Workflow

The following protocol outlines a self-validating system for handling the compound, from preparation to cleanup.

SafeHandlingWorkflow Prep Preparation - Don all required PPE - Verify fume hood function - Assemble all equipment Handling Handling & Use - Perform all manipulations deep within the fume hood - Keep container closed when not in use - Use smallest practical quantity Prep->Handling Cleanup Post-Procedure Cleanup - Decontaminate surfaces - Clean glassware in fume hood Handling->Cleanup Waste Waste Disposal - Segregate halogenated waste - Properly label waste container - Store waste in designated area Cleanup->Waste Doffing Final Steps - Remove PPE in correct order - Wash hands thoroughly Waste->Doffing caption Workflow for the safe handling of chemicals.

Caption: Workflow for the safe handling of chemicals.

  • Preparation: Before retrieving the compound, ensure all necessary PPE is donned correctly.[1] Verify that the chemical fume hood is operational. All required glassware and equipment should be placed inside the hood before introducing the chemical.[1]

  • Aliquotting and Transfer: Perform all weighing and transfers on a disposable liner within the fume hood to contain any minor spills. Use spatulas and glassware dedicated to this compound or thoroughly cleaned before and after use.

  • Reaction Monitoring: Keep the reaction vessel within the fume hood for the entire duration of the experiment.

  • Post-Procedure Cleanup: Decontaminate any surfaces or equipment that may have come into contact with the compound.[12] This can often be done with a suitable solvent (e.g., ethanol or acetone), with the rinsate collected as hazardous waste.

Section 5: Emergency Response Protocols

Pre-planning is critical for a safe and effective response to emergencies.[19]

5.1. Spill Management

The response to a spill depends on its size and location.

SpillResponse Start Chemical Spill Occurs MinorSpill Is the spill minor? (<100mL, contained in hood) Start->MinorSpill CleanUp Trained personnel clean up using spill kit. MinorSpill->CleanUp Yes MajorSpill Major Spill (Evacuate, Alert, Isolate) MinorSpill->MajorSpill No Report Report incident to supervisor/EHS CleanUp->Report MajorSpill->Report caption Decision tree for chemical spill response.

Caption: Decision tree for chemical spill response.

  • Minor Spill (Contained within a Fume Hood):

    • Ensure you are wearing appropriate PPE.

    • Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[1][20] Do not use combustible materials like paper towels.[1]

    • Carefully collect the absorbed material and contaminated debris into a designated, sealable waste container.[17][20]

    • Wipe the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.[10]

    • Label the waste container clearly as "Spill Debris" with the chemical name.[17]

  • Major Spill (Outside of a Fume Hood or a large volume):

    • Evacuate the immediate area immediately.[21]

    • Alert colleagues and your laboratory supervisor.

    • If the substance is volatile or flammable, extinguish all ignition sources if it is safe to do so.[17]

    • Isolate the area by closing doors.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[17] Do not attempt to clean up a major spill unless you are specifically trained and equipped to do so.

5.2. Personal Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes, while removing any contaminated clothing.[11][20] Seek immediate medical attention.[11]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[11][20] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention from an ophthalmologist.[9][16]

  • Inhalation: Move the affected person to fresh air immediately.[11] If breathing is difficult, provide oxygen. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[16] Seek immediate medical attention.[11]

5.3. Fire In case of a fire involving this compound, use a dry chemical, carbon dioxide, or foam extinguisher.[10][11] Fire may produce toxic fumes.[10] Firefighters should wear self-contained breathing apparatus.[10]

Section 6: Waste Disposal

All waste containing Methyl 2-(2-bromobenzofuran-5-yl)acetate must be treated as hazardous waste.[1]

  • Classification: As a brominated organic compound, this waste must be segregated into a designated "Halogenated Organic Waste" container.[5][22]

  • Prohibition: Never dispose of halogenated organic waste down the drain.[5] Do not mix it with non-halogenated waste streams, as this complicates disposal and can lead to the formation of toxic combustion byproducts if the non-halogenated waste is incinerated for fuel value.[6][7]

  • Container Management:

    • Use a clearly labeled, leak-proof container for waste collection.[6]

    • Keep the waste container closed when not in use.[6]

    • Store the waste container in a designated satellite accumulation area, preferably in secondary containment.[6]

  • Disposal: Arrange for waste pickup through your institution's EHS department or licensed hazardous waste disposal service.[1][23]

References

  • Essential Safety and Operational Guidance for Handling 2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran. Benchchem. Available at:

  • Safety Data Sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION. Enamine.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry. Published March 4, 2025.
  • 6650 2,3-Benzofuran (English) AAA TCI MSDS A2.0 (DEFAULT FORMAT). TCI.
  • SAFETY DATA SHEET. MilliporeSigma. Published November 6, 2025.
  • methyl 2-(2-bromobenzofuran-5-yl)acetate 1421949-03-2 wiki. Guidechem.
  • Material Safety Data Sheet. Cole-Parmer. Published October 3, 2005.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Published December 6, 2006.
  • Safety Data Sheet. ChemScene. Published June 9, 2025.
  • SAFETY DATA SHEET. Fisher Scientific. Published March 2, 2011.
  • SAFETY DATA SHEET. Merck Millipore.
  • What is bromine and what are the safe disposal and recycling methods?. Ideal Response. Published March 18, 2025.
  • Chemical Waste Containers for Chemical Waste Disposal. RiskAssess.
  • Halogenated Solvents in Laboratories. Campus Operations.
  • Spill Control/Emergency Response - EHSO Manual 2025-2026. University of Oklahoma Health Sciences. Published January 14, 2025.
  • CHEMICAL SPILL PROCEDURES. Environmental Health and Safety. Published March 29, 2024.
  • Hazardous substances: Emergency response. University of Auckland. Published August 15, 2025.
  • Proper Disposal of Bromohydroquinone: A Guide for Laboratory Professionals. Benchchem.
  • Chemical Spill Procedures | Office of Environmental Health and Safety. Princeton University.
  • Topic 1: Safety in the Organic Chemistry Laboratory. CSUB.
  • Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf - NIH.
  • Safety Guide in the laboratories, College of Science.
  • CN103724305A - Preparation method of 7-bromobenzofuran. Google Patents.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of Methyl 2-(2-bromobenzofuran-5-yl)acetate

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Compound Identifier: CAS No.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Compound Identifier: CAS No. 1421949-03-2 | PubChem CID: 54684690 [1]

Introduction and Strategic Rationale

Benzofuran scaffolds are privileged structures in medicinal chemistry, frequently serving as the core pharmacophore for various therapeutic agents, including anti-arrhythmics, kinase inhibitors, and antimicrobial compounds [2]. The compound Methyl 2-(2-bromobenzofuran-5-yl)acetate is a highly valuable synthetic intermediate. The C2-bromine atom provides a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the methyl acetate group at the C5 position allows for subsequent functionalization or incorporation into larger peptide/small-molecule backbones.

Retrosynthetic Strategy

To ensure high overall yield and regioselectivity, the synthesis is designed as a two-step linear sequence starting from commercially available 2-(benzofuran-5-yl)acetic acid:

  • Carboxylic Acid Protection (Esterification): The free carboxylic acid is first converted to a methyl ester. This step prevents the acidic proton from interfering with the subsequent electrophilic bromination and significantly improves the solubility of the intermediate in organic solvents.

  • Regioselective Electrophilic Aromatic Substitution (SEAr): The benzofuran core is brominated using N-bromosuccinimide (NBS). The C2 position of the benzofuran ring is highly activated toward electrophilic attack due to the electron-donating nature of the endocyclic oxygen, allowing for mild, regioselective bromination without requiring harsh Lewis acids.

Synthetic Workflow

SynthesisWorkflow SM 2-(Benzofuran-5-yl)acetic acid (Starting Material) Step1 Fischer Esterification MeOH, cat. H2SO4 Reflux, 4h SM->Step1 Int1 Methyl 2-(benzofuran-5-yl)acetate (Intermediate) Step1->Int1 Step2 Regioselective Bromination NBS, DMF 0 °C to rt, 2h Int1->Step2 Product Methyl 2-(2-bromobenzofuran-5-yl)acetate (Target Compound) Step2->Product

Fig 1: Two-step synthetic workflow for Methyl 2-(2-bromobenzofuran-5-yl)acetate.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements and expected outcomes for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
Step 1: Esterification
2-(Benzofuran-5-yl)acetic acid176.171.001.76 g (10 mmol)Starting Material
Methanol (Anhydrous)32.04Excess20.0 mLReactant / Solvent
Sulfuric Acid (Conc., 98%)98.080.1053 µL (1 mmol)Acid Catalyst
Step 2: Bromination
Methyl 2-(benzofuran-5-yl)acetate190.201.00~1.80 g (9.5 mmol)*Intermediate
N-Bromosuccinimide (NBS)177.981.051.78 g (10 mmol)Brominating Agent
N,N-Dimethylformamide (DMF)73.09-15.0 mLSolvent
Target Product 269.09 - ~2.17 g (80% overall) Final Product

*Assumes ~95% yield from Step 1.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Methyl 2-(benzofuran-5-yl)acetate

Objective: Protect the carboxylic acid to prevent side reactions and improve solubility.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried.

  • Reaction Initiation: Add 2-(benzofuran-5-yl)acetic acid (1.76 g, 10.0 mmol) to the flask, followed by anhydrous methanol (20 mL). Stir until a homogeneous solution is achieved.

  • Catalysis: Carefully add concentrated sulfuric acid (53 µL, 1.0 mmol) dropwise to the stirring solution.

    • Expert Insight: The addition of acid is exothermic. Slow addition prevents localized boiling of methanol. Sulfuric acid acts as a dehydrating agent and protonates the carbonyl oxygen, increasing its electrophilicity.

  • Reflux: Heat the reaction mixture to reflux (approx. 65 °C) for 4 hours. Monitor reaction progress via TLC (Hexanes/EtOAc, 3:1) until the starting material spot is fully consumed.

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove the bulk of the methanol. Dilute the resulting residue with Ethyl Acetate (30 mL).

  • Neutralization & Extraction: Wash the organic layer with saturated aqueous NaHCO3​ (2 × 15 mL).

    • Expert Insight: This neutralization step is critical. Failing to completely neutralize the sulfuric acid before concentration can lead to acid-catalyzed hydrolysis of the newly formed ester back to the starting material.

  • Purification: Wash with brine (15 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to afford the intermediate as a pale yellow oil. (Expected yield: >95%).

Step 2: Regioselective Bromination

Objective: Introduce the bromine atom specifically at the C2 position of the benzofuran ring.

  • Preparation: In a 50 mL round-bottom flask, dissolve the intermediate Methyl 2-(benzofuran-5-yl)acetate (~1.80 g, 9.5 mmol) in anhydrous DMF (15 mL).

    • Expert Insight: DMF is chosen as the solvent because its polar aprotic nature stabilizes the polar Wheland intermediate formed during the electrophilic aromatic substitution, accelerating the reaction rate at mild temperatures.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

  • Bromination: Add N-Bromosuccinimide (NBS) (1.78 g, 10.0 mmol) portionwise over 5 minutes.

    • Expert Insight: Portionwise addition at 0 °C controls the exotherm. If the temperature rises too high, the regioselectivity degrades, and 2,3-dibromination or aromatic ring bromination may occur.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor via LC-MS or TLC.

  • Quenching: Quench the reaction by pouring the mixture into ice-cold distilled water (50 mL). The product will typically begin to precipitate or form a heavy oil.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 × 20 mL).

  • Washing: Wash the combined organic layers extensively with water (3 × 20 mL) to remove residual DMF, followed by brine (20 mL).

  • Final Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, gradient elution 0-10% EtOAc in Hexanes) to yield Methyl 2-(2-bromobenzofuran-5-yl)acetate as an off-white solid.

Analytical Characterization (Expected)

To ensure the trustworthiness of the synthesis, the final product must be validated against the following expected analytical parameters [1]:

  • LC-MS: Monoisotopic Mass expected at 344.03 m/z. (Note: Bromine isotopes will present a characteristic 1:1 doublet at M and M+2).

  • 1H NMR (CDCl3): Look for the disappearance of the C2-H proton (typically around 7.6 ppm in the unbrominated precursor). The methyl ester peak should appear as a sharp singlet near 3.7 ppm, and the benzylic CH2​ as a singlet near 3.6 ppm.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 54684690, Methyl 2-(2-bromobenzofuran-5-yl)acetate." PubChem, 2023. Available at:[Link]

  • Nevagi, R. J., et al. "Benzofuran: A Promising Scaffold for the Development of Novel Therapeutic Agents." European Journal of Medicinal Chemistry, 2015. Available at:[Link](Note: URL points to a representative PMC repository article on benzofuran pharmacology).

Application

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of Methyl 2-(2-bromobenzofuran-5-yl)acetate

Executive Summary The functionalization of heterocyclic scaffolds via transition-metal catalysis is a cornerstone of modern drug discovery. However, substrates bearing multiple reactive or sensitive moieties require meti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of heterocyclic scaffolds via transition-metal catalysis is a cornerstone of modern drug discovery. However, substrates bearing multiple reactive or sensitive moieties require meticulous reaction design to achieve high chemoselectivity. This application note details the optimized Suzuki-Miyaura cross-coupling protocol for Methyl 2-(2-bromobenzofuran-5-yl)acetate . By strategically selecting the palladium catalyst, base, and solvent system, researchers can drive the cross-coupling at the sterically accessible 2-position of the benzofuran core while completely suppressing the saponification of the base-labile methyl ester side chain.

Substrate Profiling & Mechanistic Rationale

Chemical Profile
  • Chemical Name: Methyl 2-(2-bromobenzofuran-5-yl)acetate

  • CAS Number: 1421949-03-2[1]

  • Molecular Formula: C11H9BrO3[1]

  • Molecular Weight: 269.09 g/mol [1]

Mechanistic Considerations

The substrate presents a classic chemoselectivity challenge:

  • Electrophilic Activation: The bromine atom at the 2-position of the benzofuran ring is highly activated. The adjacent oxygen atom of the furan ring donates electron density, but the C2-Br bond remains highly susceptible to oxidative addition by Palladium(0) species, making it an excellent candidate for Suzuki, Stille, and Heck couplings[2].

  • Ester Sensitivity: The Suzuki-Miyaura mechanism fundamentally requires a base to activate the organoboron reagent (converting it into a nucleophilic boronate "ate" complex) to facilitate transmetalation[3]. However, the methyl ester moiety on the substrate is highly prone to saponification (hydrolysis) under the strongly basic conditions (e.g., NaOH, KOH) traditionally used in these couplings[4].

To resolve this, the reaction must employ mild, inorganic bases such as K3PO4 or powdered KF[3]. These bases provide sufficient polarization of the boron atom to drive transmetalation while leaving the base-labile ester group completely unaffected[3]. Furthermore, utilizing boronic esters (e.g., pinacol esters) instead of free boronic acids can enhance stability and prevent protodeboronation during the coupling process[5].

Optimization of Reaction Parameters

To establish a self-validating and robust protocol, various catalytic systems were evaluated. The primary metrics for success were the overall yield of the cross-coupled product and the minimization of ester hydrolysis.

Table 1: Optimization of Reaction Parameters for Ester Preservation
EntryCatalyst System (5 mol%)Base (2.0 equiv)Solvent System (0.2 M)TempYield (%)Ester Hydrolysis (%)
1Pd(PPh3)4NaOHTHF / H2O (4:1)65 °C12%> 85%
2Pd(PPh3)4Na2CO3DME / H2O (3:1)80 °C74%8%
3Pd(dppf)Cl2·CH2Cl2K2CO3Dioxane / H2O (4:1)80 °C86%< 3%
4 Pd(dppf)Cl2·CH2Cl2 K3PO4 Toluene / H2O (4:1) 80 °C 94% < 1%
5Pd(dppf)Cl2·CH2Cl2KF (powder)Toluene / MeOH (4:1)80 °C89%< 1%

Causality of the Optimal Choice (Entry 4): Pd(dppf)Cl2 is selected over the classic Pd(PPh3)4 because the bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate. This spatial arrangement accelerates the reductive elimination step, thereby outcompeting side reactions such as homocoupling. The biphasic Toluene/H2O system ensures that the inorganic K3PO4 is fully dissolved to interact with the boronic acid at the solvent interface, while the non-nucleophilic nature of K3PO4 prevents the nucleophilic acyl substitution that would cleave the methyl ester.

Experimental Workflow

ExperimentalWorkflow Prep Step 1: Reagent Preparation Substrate + Boronic Acid + Solvent Degas Step 2: Deoxygenation Argon Sparging (15 min) Prep->Degas Catalyst Step 3: Catalyst & Base Addition Pd(dppf)Cl2 + K3PO4 Degas->Catalyst Reaction Step 4: Heating & Coupling 80°C, 4-6 hours Catalyst->Reaction Monitor Step 5: LC-MS/TLC Monitoring Check for m/z 269.09 disappearance Reaction->Monitor Monitor->Reaction Incomplete Workup Step 6: Aqueous Workup EtOAc Extraction & Brine Wash Monitor->Workup Complete Purify Step 7: Flash Chromatography Isolate Pure Coupled Product Workup->Purify

Suzuki-Miyaura cross-coupling experimental workflow for ester-sensitive substrates.

Step-by-Step Methodology

This protocol is designed as a self-validating system. Visual and analytical checkpoints are embedded to ensure the integrity of the reaction at every stage.

Reagent Preparation & Deoxygenation
  • Charge the Flask: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 2-(2-bromobenzofuran-5-yl)acetate (1.0 equiv, e.g., 1.0 mmol, 269.1 mg) and the desired aryl/heteroaryl boronic acid (1.2 equiv).

    • Scientific Insight: Using a slight excess of boronic acid compensates for any minor protodeboronation that may occur at elevated temperatures[5].

  • Solvent Addition: Add a mixture of Toluene and deionized H2O (4:1 v/v, total volume 5.0 mL) to achieve a 0.2 M concentration of the limiting reagent.

  • Degassing (Critical Step): Sparge the biphasic mixture with ultra-pure Argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded. O2 rapidly oxidizes the active Pd(0) species into inactive Pd(II) oxides, halting the catalytic cycle and leading to the formation of palladium black.

Catalyst & Base Addition
  • Base Addition: Briefly remove the argon line and quickly add K3PO4 (2.0 equiv, 2.0 mmol, 424.5 mg).

  • Catalyst Addition: Add Pd(dppf)Cl2·CH2Cl2 (0.05 equiv, 5 mol%, 36.6 mg).

    • Self-Validation Checkpoint: Upon addition of the catalyst, the reaction mixture should transition from a clear/cloudy white biphasic mixture to a deep red or orange suspension. This color change visually confirms the dispersion of the precatalyst.

Reaction Execution & Monitoring
  • Heating: Seal the flask and heat the mixture to 80 °C in a pre-heated oil bath with vigorous stirring (800+ rpm) to ensure maximum interfacial surface area between the aqueous and organic layers.

  • Analytical Monitoring: After 4 hours, sample the organic layer. Dilute 10 µL of the organic layer in 1 mL of Acetonitrile for LC-MS analysis.

    • Self-Validation Checkpoint: Monitor the disappearance of the starting material mass [M+H]+ at m/z 269.09[1]. The appearance of the product mass should be observed without the presence of the hydrolyzed acid byproduct (which would appear at [M-14]+ due to the loss of the methyl group).

    • Troubleshooting: If unreacted bromide persists after 6 hours, do not increase the temperature, as temperatures >90 °C will initiate ester hydrolysis even with weak bases. Instead, cool the reaction, degas for 5 minutes, and spike with an additional 2 mol% of catalyst.

Workup and Purification
  • Quenching: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and H2O (10 mL).

    • Self-Validation Checkpoint: The precipitation of black particles (palladium black) at this stage is normal and indicates the expected aggregation of the spent catalyst upon exposure to air and cooling.

  • Extraction: Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 × 10 mL). Combine the organic layers and wash with brine (15 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate (typically 95:5 to 80:20) to afford the pure coupled product.

References

  • National Institutes of Health (PMC). Facile access to benzofuran derivatives through radical reactions with heteroatom-centered super-electron-donors. PMC. Available at:[Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. LibreTexts. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at:[Link]

  • Chemical Society Reviews (RSC Publishing). Selection of boron reagents for Suzuki–Miyaura coupling. RSC Publishing. Available at:[Link]

Sources

Method

Application Note: Scale-Up Synthesis Protocol for Methyl 2-(2-bromobenzofuran-5-yl)acetate

Document ID: AN-2026-03-24 Target Audience: Process Chemists, Drug Development Professionals, and Synthetic Researchers Scale: 100-gram (Pilot/Kilo-lab readiness) Introduction and Strategic Rationale Benzofuran scaffolds...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: AN-2026-03-24 Target Audience: Process Chemists, Drug Development Professionals, and Synthetic Researchers Scale: 100-gram (Pilot/Kilo-lab readiness)

Introduction and Strategic Rationale

Benzofuran scaffolds are privileged structures in medicinal chemistry, frequently serving as core pharmacophores in anticancer, antimicrobial, and anti-inflammatory agents [1]. The target molecule, Methyl 2-(2-bromobenzofuran-5-yl)acetate (CAS: 1421949-03-2) , is a highly versatile building block. The C2-bromine provides a functional handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), while the C5-methyl acetate group allows for subsequent derivatization or incorporation into larger peptide/small-molecule backbones.

The Challenge of Direct Bromination

Traditional routes to 2-bromobenzofurans often rely on the direct bromination of the pre-formed benzofuran core using Br₂ or N-bromosuccinimide (NBS). However, in scale-up environments, direct electrophilic bromination is notoriously unselective, often leading to mixtures of 2-bromo, 3-bromo, and 2,3-dibromo species, as well as bromination on the electron-rich phenyl ring.

The Process-Optimized Solution

To ensure absolute regiocontrol and high scalability, this protocol utilizes a de novo construction of the brominated furan ring. The strategy relies on a three-step sequence:

  • Regioselective Ortho-Formylation of Methyl 2-(4-hydroxyphenyl)acetate.

  • Corey-Fuchs gem-Dibromoolefination of the resulting salicylaldehyde derivative.

  • Tandem Copper-Catalyzed Intramolecular Cyclization to yield the pure 2-bromobenzofuran [2].

This methodology completely bypasses the regioselectivity issues of direct bromination, providing a self-validating system where the position of the bromine is structurally locked by the cyclization mechanism.

Synthetic Workflow Visualization

3-Step synthetic workflow for Methyl 2-(2-bromobenzofuran-5-yl)acetate via tandem cyclization.

Quantitative Data & Process Optimization

During route development, the final tandem cyclization step (Intermediate 2 → Product) required significant optimization. The intramolecular Ullmann-type C-O coupling and subsequent dehydrobromination are highly sensitive to the choice of base and catalyst.

Table 1: Optimization of the Tandem Cyclization Step (10 mmol scale)

EntryCatalyst (10 mol%)Ligand (20 mol%)Base (2.5 eq)SolventTemp (°C)Yield (%)*
1NoneNoneK₂CO₃DMF100Trace
2CuINoneK₂CO₃DMF10034%
3CuI1,10-PhenanthrolineK₂CO₃Toluene11068%
4CuI1,10-PhenanthrolineCs₂CO₃Toluene11092%
5Pd(OAc)₂XPhosCs₂CO₃Toluene10041% (De-bromination)

*Isolated yields after silica gel chromatography. Entry 4 represents the optimized conditions utilized in the scale-up protocol below.

Causality Insight: The use of Cesium Carbonate (Cs₂CO₃) is critical (Entry 4). The larger ionic radius of the cesium cation enhances the solubility of the base in toluene and creates a more reactive "naked" phenoxide anion, significantly accelerating the initial C-O bond formation compared to potassium carbonate [3].

Step-by-Step Experimental Methodologies

Step 1: Synthesis of Methyl 2-(3-formyl-4-hydroxyphenyl)acetate

Mechanistic Note: Magnesium chloride coordinates with both the phenol oxygen and formaldehyde, creating a rigid transition state that exclusively directs formylation to the ortho-position, preventing unwanted para-substitution or polymerization.

  • Equipment Setup: Equip a 2 L jacketed glass reactor with a mechanical stirrer, reflux condenser, internal temperature probe, and nitrogen inlet.

  • Reagent Charging: Charge the reactor with Methyl 2-(4-hydroxyphenyl)acetate (100.0 g, 0.60 mol), anhydrous Magnesium Chloride (MgCl₂, 85.7 g, 0.90 mol), and dry Acetonitrile (MeCN, 1.0 L).

  • Base Addition: Begin stirring at 250 RPM. Add Triethylamine (TEA, 227.7 g, 2.25 mol) dropwise over 30 minutes. The solution will transition to a pale yellow suspension.

  • Formylation: Add Paraformaldehyde ((HCHO)ₙ, 126.1 g, 4.20 mol) in four equal portions over 1 hour to control the mild exotherm.

  • Reaction: Heat the jacket to achieve an internal temperature of 80 °C. Maintain reflux for 12 hours. Monitor conversion via HPLC (UV 254 nm).

  • Workup: Cool the reactor to 10 °C. Quench slowly with 1M HCl (800 mL) until the aqueous layer reaches pH 2. Extract the mixture with Ethyl Acetate (3 × 500 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude residue from Isopropanol/Hexane to afford the product as pale yellow needles. (Expected Yield: 95 g, 81%).

Step 2: Synthesis of Methyl 2-(3-(2,2-dibromovinyl)-4-hydroxyphenyl)acetate

Mechanistic Note: The Corey-Fuchs reaction converts the aldehyde to a dibromoalkene. Strict temperature control is required during the addition of PPh₃ to prevent the decomposition of the highly reactive dibromomethylene phosphorane intermediate.

  • Equipment Setup: Equip a 3 L round-bottom flask with a magnetic stir bar, dropping funnel, and argon balloon.

  • Reagent Charging: Dissolve the aldehyde from Step 1 (95.0 g, 0.49 mol) and Carbon Tetrabromide (CBr₄, 195.0 g, 0.59 mol) in anhydrous Dichloromethane (DCM, 1.2 L). Cool the solution to 0 °C using an ice-water bath.

  • Ylide Formation: Dissolve Triphenylphosphine (PPh₃, 308.6 g, 1.18 mol) in DCM (400 mL). Transfer this to the dropping funnel and add dropwise to the reaction mixture over 2 hours, strictly maintaining the internal temperature below 5 °C.

  • Reaction: Allow the mixture to stir at 0 °C for an additional 1 hour, then warm to room temperature for 2 hours.

  • Workup: Quench the reaction by adding water (500 mL). Separate the organic layer and extract the aqueous layer with DCM (2 × 200 mL).

  • Purification: Concentrate the organics to approximately 300 mL. Pour the concentrated solution into vigorously stirring Hexanes (1.5 L) to precipitate triphenylphosphine oxide (TPPO). Filter the white solid and concentrate the filtrate. Purify via short-plug silica gel chromatography (Hexane:EtOAc 9:1) to yield the dibromoolefin as a viscous yellow oil. (Expected Yield: 145 g, 85%).

Step 3: Tandem Cyclization to Methyl 2-(2-bromobenzofuran-5-yl)acetate

Mechanistic Note: This step involves a Cu-catalyzed intramolecular cross-coupling between the phenoxide and the gem-dibromide, followed by a rapid base-mediated E2 elimination of HBr to achieve the aromatic benzofuran system.

  • Equipment Setup: Equip a 2 L three-neck flask with a mechanical stirrer, a Dean-Stark trap topped with a reflux condenser, and a nitrogen inlet. Thoroughly flame-dry the apparatus under vacuum.

  • Reagent Charging: Charge the flask with the dibromoolefin from Step 2 (145.0 g, 0.41 mol), Copper(I) Iodide (CuI, 7.8 g, 0.041 mol), 1,10-Phenanthroline (14.8 g, 0.082 mol), and Cesium Carbonate (Cs₂CO₃, 334.0 g, 1.03 mol).

  • Solvent Addition: Add anhydrous Toluene (1.0 L). Degas the suspension by sparging with nitrogen for 30 minutes.

  • Cyclization: Heat the mixture to reflux (internal temp ~110 °C). The Dean-Stark trap will remove any trace moisture. Maintain vigorous stirring for 18 hours. The mixture will turn dark brown/black.

  • Workup: Cool the reaction to room temperature. Filter the suspension through a pad of Celite to remove copper salts and inorganic solids. Wash the Celite pad thoroughly with Ethyl Acetate (3 × 200 mL).

  • Final Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography (Eluent: Hexanes to 5% EtOAc in Hexanes).

  • Isolation: Concentrate the product fractions to yield Methyl 2-(2-bromobenzofuran-5-yl)acetate as an off-white crystalline solid. (Expected Yield: 98 g, 88%).

References

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI Molecules. Available at:[Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at:[Link]

  • First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. National Center for Biotechnology Information (PMC). Available at:[Link]

Application

Application Notes and Protocols: Reagents for the Esterification of 2-(2-bromobenzofuran-5-yl)acetic acid

Introduction 2-(2-bromobenzofuran-5-yl)acetic acid is a key intermediate in the synthesis of various pharmacologically active molecules. Its ester derivatives are often required to enhance properties such as cell permeab...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-(2-bromobenzofuran-5-yl)acetic acid is a key intermediate in the synthesis of various pharmacologically active molecules. Its ester derivatives are often required to enhance properties such as cell permeability, metabolic stability, and oral bioavailability, or to serve as protected intermediates in multi-step synthetic routes. The selection of an appropriate esterification method is therefore a critical step in the drug development pipeline, contingent on factors such as the desired ester, substrate sensitivity, scale of the reaction, and available reagents.

This comprehensive guide provides a detailed overview of suitable reagents and protocols for the esterification of 2-(2-bromobenzofuran-5-yl)acetic acid. We will delve into the mechanistic underpinnings of each method, offering field-proven insights to aid researchers in making informed decisions for their specific synthetic challenges.

Comparative Analysis of Esterification Strategies

The choice of esterification reagent is dictated by a balance of reactivity, substrate compatibility, and operational simplicity. Below is a comparative analysis of several common and effective methods for the esterification of carboxylic acids like 2-(2-bromobenzofuran-5-yl)acetic acid.

Method Reagents Advantages Disadvantages Ideal For
Fischer-Speier Esterification Alcohol (as solvent), Strong Acid Catalyst (e.g., H₂SO₄, TsOH)Economical, simple procedure for primary and some secondary alcohols.[1][2]Requires harsh acidic conditions and high temperatures; reversible reaction requiring removal of water to drive to completion[2][3]; not suitable for acid-sensitive substrates or tertiary alcohols.[4]Large-scale synthesis of simple methyl or ethyl esters where the substrate is acid-stable.
Steglich Esterification Alcohol, DCC or EDC, DMAP (catalyst)Mild, neutral conditions[5][6]; suitable for a wide range of alcohols, including sterically hindered ones[5][7]; high yields.[8]DCC can cause allergic reactions; the byproduct, dicyclohexylurea (DCU), can be difficult to remove[9]; EDC is a more water-soluble alternative.[4]Acid- or base-sensitive substrates; synthesis of esters with complex or sterically hindered alcohols.
Acid Chloride Formation followed by Esterification 1. Thionyl Chloride (SOCl₂) or Oxalyl Chloride2. Alcohol, Base (e.g., Pyridine, Et₃N)High-yielding and versatile; the acid chloride intermediate is highly reactive.[10][11]Two-step process; thionyl chloride and oxalyl chloride are corrosive and moisture-sensitive; generates HCl as a byproduct.[10][12]A broad range of esters where mild conditions are not strictly necessary in the first step.
Diazomethane Esterification Diazomethane (CH₂N₂)Extremely high yields for methyl esters under very mild conditions.[13][14]Diazomethane is highly toxic, explosive, and carcinogenic, requiring specialized glassware and handling procedures.[15][14]Small-scale synthesis of methyl esters when high yield and purity are paramount.

Experimental Protocols

Protocol 1: Steglich Esterification for Methyl 2-(2-bromobenzofuran-5-yl)acetate

This protocol is recommended for its mild reaction conditions, which are unlikely to affect the bromobenzofuran core.

Workflow Diagram:

Steglich_Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Acid in DCM B Add Methanol A->B C Add DMAP B->C D Cool to 0 °C C->D E Add DCC Solution D->E F Stir at RT E->F G Filter DCU F->G H Wash Filtrate G->H I Dry & Concentrate H->I J Purify (Chromatography) I->J

Caption: Workflow for Steglich Esterification.

Materials:

  • 2-(2-bromobenzofuran-5-yl)acetic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Methanol (MeOH)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, filtration apparatus

Procedure:

  • Preparation: In a clean, dry round-bottom flask, dissolve 2-(2-bromobenzofuran-5-yl)acetic acid (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Addition of Reagents: To the stirred solution, add anhydrous methanol (1.2 eq) followed by a catalytic amount of DMAP (0.1 eq).

  • Activation: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, dissolve DCC (1.1 eq) in a small amount of anhydrous DCM. Add this DCC solution dropwise to the reaction mixture over 5-10 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.[8]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 2-4 hours).

  • Work-up: Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of DCM.

  • Extraction: Combine the filtrates and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude ester can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure methyl 2-(2-bromobenzofuran-5-yl)acetate.

Mechanism of Steglich Esterification:

Steglich_Mechanism Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Acid->O_Acylisourea + DCC DCC DCC Acyl_Pyridinium N-Acylpyridinium Intermediate (Highly Reactive) O_Acylisourea->Acyl_Pyridinium + DMAP DCU DCU DMAP DMAP Acyl_Pyridinium->DMAP - DMAP (catalyst regeneration) Ester R-COOR' Acyl_Pyridinium->Ester + R'-OH Alcohol R'-OH

Caption: Simplified mechanism of DMAP-catalyzed Steglich esterification.

The reaction proceeds through the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[5][7] DMAP, acting as a nucleophilic catalyst, then reacts with this intermediate to form an even more reactive N-acylpyridinium species.[5][7] This "active ester" is then readily attacked by the alcohol to form the desired ester, regenerating the DMAP catalyst in the process.[7] The byproduct, DCU, is largely insoluble in common organic solvents and can be removed by filtration.

Protocol 2: Two-Step Esterification via Acid Chloride Formation

This robust method is suitable for a wide range of alcohols and is often high-yielding.

Materials:

  • 2-(2-bromobenzofuran-5-yl)acetic acid

  • Thionyl Chloride (SOCl₂)

  • Anhydrous Toluene or DCM

  • Anhydrous Alcohol (e.g., Ethanol)

  • Anhydrous Pyridine or Triethylamine (Et₃N)

  • Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel

Step 1: Formation of 2-(2-bromobenzofuran-5-yl)acetyl chloride

  • Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reaction: Suspend or dissolve 2-(2-bromobenzofuran-5-yl)acetic acid (1.0 eq) in anhydrous toluene or DCM. Add thionyl chloride (1.5 - 2.0 eq) dropwise at room temperature.[12]

  • Heating: Gently heat the mixture to reflux for 1-2 hours.[12] The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Isolation: After cooling to room temperature, carefully remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acid chloride is often used directly in the next step without further purification.

Step 2: Esterification

  • Preparation: Dissolve the crude acid chloride in an anhydrous solvent like DCM or THF and cool the solution to 0 °C in an ice bath.

  • Addition: In a separate flask, prepare a solution of the desired alcohol (1.2 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.2 eq) in the same anhydrous solvent. Add this solution dropwise to the stirred acid chloride solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until the acid chloride is consumed (monitor by TLC).

  • Work-up: Quench the reaction with water. Separate the organic layer and wash with 1 M HCl (to remove the amine base), saturated NaHCO₃ solution, and brine.

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or distillation.

Mechanistic Rationale:

The conversion of the carboxylic acid to an acid chloride dramatically increases the electrophilicity of the carbonyl carbon.[16] The hydroxyl group, a poor leaving group, is converted into a chlorosulfite intermediate which readily decomposes to the acid chloride, sulfur dioxide, and hydrogen chloride.[10][16] The subsequent reaction with an alcohol is a classic nucleophilic acyl substitution, where the alcohol attacks the highly electrophilic acid chloride, and the added base neutralizes the HCl byproduct.[12]

Protocol 3: Diazomethane for Methyl Ester Synthesis (Expert Use Only)

This method provides excellent yields of the methyl ester under very mild conditions but requires stringent safety precautions.

WARNING: Diazomethane is a highly toxic and potentially explosive gas. This procedure should only be performed by experienced chemists in a well-ventilated fume hood, using appropriate safety equipment, including a blast shield and specialized non-ground glass joints.

Materials:

  • 2-(2-bromobenzofuran-5-yl)acetic acid

  • Diazomethane solution in diethyl ether (prepared in situ from a precursor like Diazald®)

  • Anhydrous Diethyl Ether

  • Acetic Acid (for quenching)

Procedure:

  • Preparation: Dissolve 2-(2-bromobenzofuran-5-yl)acetic acid in anhydrous diethyl ether in a flask with a magnetic stirrer.

  • Reaction: Cool the solution to 0 °C. Slowly add the ethereal solution of diazomethane dropwise until a faint yellow color persists, indicating a slight excess of diazomethane. Vigorous nitrogen gas evolution will be observed during the addition.

  • Quenching: Allow the reaction to stir for an additional 10-15 minutes at 0 °C. Carefully quench the excess diazomethane by adding a few drops of acetic acid until the yellow color disappears and gas evolution ceases.

  • Work-up: The reaction mixture can be concentrated directly under reduced pressure to yield the methyl ester, which is often of high purity.[14] If necessary, an aqueous work-up can be performed.

Mechanistic Insight:

The reaction mechanism involves an initial acid-base reaction where the carboxylic acid protonates diazomethane to form a carboxylate anion and a methyldiazonium cation.[13] The carboxylate then acts as a nucleophile in an SN2 reaction, attacking the methyl group of the highly unstable methyldiazonium ion, leading to the formation of the methyl ester and the release of nitrogen gas as an excellent leaving group.[15]

Conclusion

The esterification of 2-(2-bromobenzofuran-5-yl)acetic acid can be achieved through several reliable methods. For general purposes and compatibility with a sensitive substrate, the Steglich esterification offers an excellent balance of mild conditions and high efficiency. The two-step acid chloride method provides a robust and high-yielding alternative, while diazomethane is unparalleled for the clean and efficient synthesis of the methyl ester, albeit with significant safety considerations. The choice of method should be guided by the specific requirements of the synthesis, available resources, and the scale of the reaction.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • JoVE. (2025, May 22). Carboxylic Acids to Methylesters: Alkylation using Diazomethane. Journal of Visualized Experiments. [Link]

  • Steglich Esterification. Organic Chemistry Portal. [Link]

  • OrgoSolver. Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. [Link]

  • IIT Kanpur. Chemistry Acid Chloride. SATHEE. [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • Chemistry LibreTexts. (2020, May 30). 21.7: Methyl Ester Synthesis Using Diazomethane. [Link]

  • Wikipedia. Mitsunobu reaction. [Link]

  • ACS Publications. (1996). Thionyl Chloride-Mediated One-Pot O‑, N‑, and S‑Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. The Journal of Organic Chemistry. [Link]

  • A "Little" Mass Spec and Sailing. Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. [Link]

  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. [Link]

  • Royal Society of Chemistry. (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. [Link]

  • Master Organic Chemistry. (2025, June 22). Diazomethane (CH2N2). [Link]

  • Master Organic Chemistry. Mitsunobu Reaction. [Link]

  • Amazon S3. (2014, September 19). A New, Simple and Efficient Method of Steglich Esterification of Juglone with Long‐Chain Fatty Acids: Synthesis of a. [Link]

  • ACS Publications. (1996). The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity. The Journal of Organic Chemistry. [Link]

  • ChemTalk. (2023, February 9). What is Fischer Esterification?. [Link]

  • Chemistry Steps. (2021, November 18). Fischer Esterification. [Link]

  • Organic Chemistry Data. Acid to Ester - Common Conditions. [Link]

  • MDPI. (2024, December 17). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]

  • ResearchGate. (2014, September 5). DCC/DMAP-Mediated Coupling of Carboxylic Acids with Oxazolidinones and Thiazolidinethiones. [Link]

  • ResearchGate. A typical DCC + DMAP mediated Steglich esterification. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. [Link]

  • RSC Publishing. (2025, March 17). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl. [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Google Patents. WO2019043724A1 - Processes for the preparation of (s)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl) propanoic acid and polymorphs thereof.
  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • MedCrave online. (2020, June 22). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. [Link]

  • National Center for Biotechnology Information. 2-(5-Bromo-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 2-(2-bromobenzofuran-5-yl)acetate

Welcome to the technical support center for the synthesis of Methyl 2-(2-bromobenzofuran-5-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Methyl 2-(2-bromobenzofuran-5-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common experimental hurdles, and optimize reaction yields.

Overview of the Synthesis

The synthesis of Methyl 2-(2-bromobenzofuran-5-yl)acetate is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The general synthetic route often involves the construction of the benzofuran core, followed by bromination and esterification. Each of these steps presents unique challenges that can impact the overall efficiency of the synthesis. This guide will provide in-depth troubleshooting advice and frequently asked questions to address these challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low Yield in Benzofuran Ring Formation

Question: My initial benzofuran synthesis is resulting in a low yield of the desired scaffold. What are the likely causes and how can I improve it?

Answer: Low yields in the formation of the benzofuran ring can be attributed to several factors, including the choice of catalyst, reaction conditions, and the purity of starting materials.

  • Catalyst Activity: In palladium-catalyzed reactions, such as Sonogashira coupling followed by cyclization, the activity of the palladium catalyst is crucial.[1][2] An inactive or poisoned catalyst will significantly hinder the reaction.

    • Solution: Use a fresh or properly stored palladium catalyst. Ensure all glassware is free of contaminants that could poison the catalyst. Consider screening different palladium sources and ligands to find the optimal combination for your specific substrate.

  • Reaction Conditions: Suboptimal temperature, reaction time, solvent, or base can all lead to reduced yields.[1]

    • Solution: Systematically optimize the reaction conditions. A gradual increase in temperature may be beneficial, but excessively high temperatures can lead to catalyst decomposition.[1] Screen a variety of solvents and bases to determine the ideal combination for your reaction. For acid-catalyzed cyclizations, the choice and concentration of the acid are critical.[3]

  • Reagent Quality: The purity of the starting materials, such as the o-halophenol and the alkyne, is paramount. Impurities can interfere with the catalytic cycle or lead to the formation of side products.[1]

    • Solution: Ensure all starting materials are of high purity. If necessary, purify them before use.

Issue 2: Poor Regioselectivity during Bromination

Question: I am observing the formation of multiple brominated isomers, leading to a complex product mixture and low yield of the desired 2-bromo-benzofuran derivative. How can I improve the regioselectivity of the bromination step?

Answer: Achieving high regioselectivity in the bromination of benzofurans can be challenging. The position of bromination is influenced by the directing effects of the substituents on the benzofuran ring and the choice of brominating agent.

  • Brominating Agent: The reactivity and selectivity of the brominating agent play a significant role.

    • Solution: Consider using a milder and more selective brominating agent. N-Bromosuccinimide (NBS) is often a good choice for achieving selective bromination.[4] Phenyltrimethylammonium tribromide (PTT) is another efficient and selective brominating agent that is easier to handle than liquid bromine.[5]

  • Reaction Conditions: Solvent and temperature can influence the regioselectivity of the bromination.

    • Solution: Experiment with different solvents. For instance, using ethanol as a solvent with NBS has been reported to improve outcomes compared to carbon tetrachloride.[4] Running the reaction at a lower temperature may also enhance selectivity.

  • Substrate Directing Effects: The existing substituents on the benzofuran ring will direct the incoming electrophile.

    • Solution: Analyze the electronic properties of the substituents on your benzofuran intermediate. Electron-donating groups will activate the ring towards electrophilic substitution, and their position will influence the site of bromination. Theoretical calculations can sometimes help predict the most likely site of bromination.[6]

Issue 3: Incomplete Esterification or Hydrolysis of the Ester

Question: My esterification of 2-(2-bromobenzofuran-5-yl)acetic acid is either not going to completion, or I am observing hydrolysis of the methyl ester product. What steps can I take to improve the yield of the final product?

Answer: Incomplete esterification and product hydrolysis are common problems in acid-catalyzed esterification reactions.

  • Equilibrium Position: Esterification is a reversible reaction. To drive the reaction towards the product, the equilibrium must be shifted.

    • Solution: Use a large excess of methanol to shift the equilibrium towards the formation of the methyl ester. Alternatively, remove the water formed during the reaction using a Dean-Stark apparatus or by adding a dehydrating agent.

  • Catalyst Choice and Concentration: The choice and amount of acid catalyst are critical.

    • Solution: While strong mineral acids like sulfuric acid are effective, they can also promote side reactions.[7][8] Consider using a solid acid catalyst, which can be easier to remove from the reaction mixture.[7] Optimize the catalyst loading; too little will result in a slow reaction, while too much can lead to degradation.

  • Anhydrous Conditions: The presence of water will favor the reverse reaction (hydrolysis).

    • Solution: Ensure all reagents and solvents are anhydrous.[7] Perform the reaction under an inert atmosphere to prevent the introduction of atmospheric moisture.

  • Reaction Temperature: The reaction temperature affects the rate of both the forward and reverse reactions.

    • Solution: Optimize the reaction temperature. While higher temperatures increase the reaction rate, they can also promote side reactions or lead to the degradation of the product.[9][10]

Frequently Asked Questions (FAQs)

Q1: What is a general protocol for the synthesis of a benzofuran ring?

A1: A common method is the palladium/copper-catalyzed Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by intramolecular cyclization.[1] This one-pot procedure can be efficient for constructing the benzofuran scaffold.[2]

Q2: How can I purify the final Methyl 2-(2-bromobenzofuran-5-yl)acetate product?

A2: Column chromatography on silica gel is a standard and effective method for purifying the final product.[11][12] A typical eluent system would be a mixture of hexane and ethyl acetate.[7][11] Recrystallization can also be a viable purification technique if a suitable solvent system is found.[12]

Q3: Are there any alternative methods for the bromination step?

A3: Besides NBS and PTT, other brominating agents can be used, such as bromine in acetic acid.[4] However, these may offer less selectivity. The choice of brominating agent should be carefully considered based on the specific substrate and desired outcome.

Q4: Can electron-withdrawing or electron-donating groups on the starting materials affect the reaction yield?

A4: Yes, the electronic nature of the substituents can significantly impact the reaction. Electron-donating groups on the phenol ring can increase the rate of cyclization in some benzofuran syntheses.[13] Conversely, electron-withdrawing groups can sometimes decrease the reaction rate and yield.[1][13]

Experimental Protocols

General Protocol for Sonogashira Coupling and Cyclization to Form a Benzofuran

This protocol is a generalized procedure and may require optimization for specific substrates.

  • To a solution of the o-iodophenol and terminal alkyne in a suitable solvent (e.g., triethylamine or a mixture of toluene and water), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper co-catalyst (e.g., CuI).

  • Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the starting materials are consumed (monitor by TLC or GC-MS).

  • Upon completion, quench the reaction and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain the desired benzofuran.

General Protocol for Bromination using NBS
  • Dissolve the benzofuran substrate in a suitable solvent (e.g., carbon tetrachloride or ethanol).[4]

  • Add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide) to the solution.[4]

  • Reflux the reaction mixture for the required time, monitoring the progress by TLC.[4]

  • After completion, cool the reaction mixture, filter off the succinimide, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

ParameterRecommended ConditionRationale
Benzofuran Synthesis
CatalystPd(PPh₃)₂Cl₂ / CuICommonly used and effective catalyst system for Sonogashira coupling.[2]
SolventTriethylamine or Toluene/WaterTriethylamine can act as both solvent and base.[13]
TemperatureRoom Temperature to 60-100 °COptimization is key; higher temperatures can improve rate but may cause decomposition.[1]
Bromination
Brominating AgentN-Bromosuccinimide (NBS)Generally offers better regioselectivity than elemental bromine.[4]
SolventEthanol or Carbon TetrachlorideSolvent can influence the reaction outcome.[4]
InitiatorBenzoyl PeroxideOften used as a radical initiator with NBS.[4]
Esterification
CatalystSulfuric Acid or Solid Acid CatalystStrong acid is required to catalyze the reaction.[7][8]
AlcoholExcess MethanolDrives the equilibrium towards the ester product.
ConditionsAnhydrousPrevents hydrolysis of the ester.[7]

Visualizations

Reaction Workflow

G cluster_0 Benzofuran Synthesis cluster_1 Bromination cluster_2 Esterification start o-Iodophenol + Alkyne sonogashira Sonogashira Coupling (Pd/Cu Catalyst) start->sonogashira cyclization Intramolecular Cyclization sonogashira->cyclization benzofuran Substituted Benzofuran cyclization->benzofuran bromination_step Bromination (e.g., NBS) benzofuran->bromination_step bromo_benzofuran 2-Bromobenzofuran Derivative bromination_step->bromo_benzofuran esterification_step Esterification (Acid Catalyst, Methanol) bromo_benzofuran->esterification_step final_product Methyl 2-(2-bromobenzofuran-5-yl)acetate esterification_step->final_product

Caption: Synthetic workflow for Methyl 2-(2-bromobenzofuran-5-yl)acetate.

Troubleshooting Logic

G cluster_causes cluster_solutions low_yield Low Reaction Yield catalyst Inactive Catalyst low_yield->catalyst conditions Suboptimal Conditions (Temp, Solvent, Base) low_yield->conditions reagents Impure Reagents low_yield->reagents fresh_catalyst Use Fresh Catalyst catalyst->fresh_catalyst optimize_conditions Optimize Reaction Conditions conditions->optimize_conditions purify_reagents Purify Starting Materials reagents->purify_reagents

Caption: Troubleshooting logic for addressing low reaction yield.

References

  • BenchChem. (2025). Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis.
  • Choi, H. D., et al. (n.d.). Methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate. PMC.
  • Zhu, X., et al. (2021). NEW SYNTHESIS OF ABEXINOSTAT. HETEROCYCLES, Vol. 102, No. 9.
  • JOCPR. (n.d.). Kinetics of Bromination of Benzofurans by Phenyltrimethylammonium Tribromide.
  • Wrobel, D., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC - NIH.
  • ACS Publications. (2025). Development of Two Synthetic Routes to a Benzofuran Intermediate for Fruquintinib. The Journal of Organic Chemistry.
  • MDPI. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.
  • QM Magic Class. (n.d.). Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal.
  • RSC Publishing. (2017). Total synthesis of natural products containing benzofuran rings.
  • ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
  • SciSpace. (n.d.). Methyl 2-(5-methyl-3-methylsulfinyl-1- benzofuran-2-yl)acetate.
  • Semantic Scholar. (n.d.). Theoretical study of the mechanism of thieno[3,2-b]benzofuran bromination.
  • Benchchem. (n.d.). Technical Support Center: Optimization of 2-Furancarboxylic Acid Esterification.
  • ResearchGate. (n.d.). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Methyl 2-(5-methylfuran-2-yl)benzoate.
  • MDPI. (2025). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications.
  • Journal of Chemical Engineering Research Progress. (2026). Enhancing Ethyl Acetate Conversion from Acetic Acid Esterification by Optimizing Reactant Mole Ratio and Reaction Temperature.

Sources

Optimization

Troubleshooting impurities in Methyl 2-(2-bromobenzofuran-5-yl)acetate crystallization

Technical Support Center: Methyl 2-(2-bromobenzofuran-5-yl)acetate Introduction: The Criticality of Purity in Benzofuran Intermediates Methyl 2-(2-bromobenzofuran-5-yl)acetate is a key heterocyclic building block in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Methyl 2-(2-bromobenzofuran-5-yl)acetate

Introduction: The Criticality of Purity in Benzofuran Intermediates

Methyl 2-(2-bromobenzofuran-5-yl)acetate is a key heterocyclic building block in the synthesis of advanced pharmaceutical agents and functional materials.[1] The precise stereochemistry and functionality of this molecule make it a valuable intermediate, but also susceptible to the formation of process-related impurities. The presence of even trace impurities can significantly impact the safety, efficacy, and quality of the final drug product, making their control a critical aspect of pharmaceutical development.[2][3]

This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals encountering challenges during the crystallization and purification of Methyl 2-(2-bromobenzofuran-5-yl)acetate. As your partners in process development, we have structured this guide in a practical question-and-answer format to directly address common issues, providing not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your laboratory work.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Section 1: Impurity Identification & Characterization

Question 1: My final crystallized product shows an unknown peak in the HPLC chromatogram. How do I begin to identify this impurity?

Answer: Identifying an unknown impurity is the first critical step toward eliminating it. A systematic, multi-technique approach is the most robust strategy. Impurities can originate from various stages, including synthesis, degradation, or storage.[2][3]

The logical workflow involves isolating the impurity for structural elucidation. However, if isolation is challenging, hyphenated techniques are invaluable.

Recommended Impurity Identification Workflow:

Impurity_ID_Workflow cluster_initial Initial Screening cluster_elucidation Structure Confirmation start Unknown Peak in HPLC lcms LC-MS Analysis start->lcms Is impurity non-volatile? gcms GC-MS Analysis (for volatile impurities) start->gcms Is impurity volatile? isolate Preparative HPLC or Column Chromatography lcms->isolate Sufficient quantity? structure Structure Elucidation lcms->structure High-Res MS data suggests structure gcms->isolate Sufficient quantity? nmr High-Resolution NMR (1H, 13C, COSY, HSQC) nmr->structure isolate->nmr

Caption: Workflow for systematic impurity identification.

Detailed Steps:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is your primary tool. It provides the molecular weight of the impurity, which is a crucial piece of the puzzle.[2][4] High-resolution LC-MS can even provide the molecular formula.

  • Gas Chromatography-Mass Spectrometry (GC-MS): If you suspect residual solvents or volatile starting materials, GC-MS is the ideal technique.[4][5]

  • Isolation: If the impurity is present at a significant level (>0.1%), consider isolating it using preparative HPLC or careful column chromatography. A pure sample of the impurity is invaluable for definitive structural analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Once isolated, NMR (¹H, ¹³C, and 2D-NMR experiments) provides detailed structural information and is often the gold standard for identifying organic impurities.[2][4]

Section 2: Common Process-Related Impurities & Solutions

Question 2: I'm observing an impurity with a molecular weight corresponding to the starting material, methyl 2-(p-hydroxyphenyl)acetate. Why is it carrying through and how can I remove it?

Answer: This is a classic case of an unreacted starting material. The synthesis of benzofurans often involves the cyclization of a substituted phenol.[6][7] Incomplete cyclization is a common cause for this impurity.

Causality:

  • Insufficient Reaction Time or Temperature: The cyclization reaction may not have gone to completion.

  • Base Stoichiometry: An incorrect amount of base can lead to incomplete deprotonation of the phenol, hindering the reaction.

  • Poor Reagent Quality: The quality of your reagents, particularly the cyclizing partner, can affect reaction efficiency.

Troubleshooting Protocol: Optimizing the Crystallization

The key is to exploit the difference in polarity. The phenolic hydroxyl group in the starting material makes it significantly more polar than your desired ester product.

  • Solvent System Selection: Choose a solvent system where the desired product has moderate solubility when hot and low solubility when cold, while the impurity remains in solution. A non-polar/polar mixture often works well.

  • Recommended Screening:

    • Toluene/Heptane: Dissolve the crude product in a minimum amount of hot toluene. The desired, less polar product should be more soluble. Slowly add hot heptane (a non-polar anti-solvent) until the solution becomes faintly turbid. Cool slowly. The target compound should crystallize, leaving the more polar impurity in the mother liquor.

    • Ethyl Acetate/Hexane: A more polar system that can also be effective. Dissolve in hot ethyl acetate and add hexane as the anti-solvent.

  • Aqueous Wash (Pre-Crystallization): Before crystallization, dissolve the crude product in a water-immiscible solvent like ethyl acetate or dichloromethane. Wash the organic layer with a dilute aqueous base solution (e.g., 1% Sodium Bicarbonate). The basic wash will deprotonate the phenolic impurity, pulling it into the aqueous layer. Follow with a water wash to remove residual base before drying and concentrating for crystallization.

Question 3: My product has a persistent yellow or brown color, even after crystallization. What is causing this and how can I fix it?

Answer: Color in organic compounds often indicates the presence of highly conjugated or oxidized impurities. These can form from side reactions or degradation of starting materials or the product itself.[3] For benzofuran derivatives, these can be complex polymeric byproducts.

Causality:

  • Oxidation: Air oxidation of phenolic intermediates can generate colored quinone-type species.

  • Side Reactions: Self-condensation or other side reactions can lead to extended, color-imparting π-systems.

  • Degradation: Overheating during reaction or distillation can cause decomposition into colored tars.

Troubleshooting Protocol: Activated Carbon Treatment

Activated carbon is highly effective at adsorbing large, flat, conjugated molecules that are often the source of color.

  • Dissolution: Dissolve the impure, colored product in an appropriate hot solvent (e.g., ethanol, ethyl acetate, or toluene) to create a near-saturated solution. Use about 10-20% more solvent than the minimum required for dissolution to prevent premature crystallization.[8]

  • Carbon Addition: Add a small amount of activated carbon to the hot solution. A general guideline is 1-2% of the solute's weight. Caution: Add the carbon carefully to the hot solution to avoid violent bumping. It is safer to cool the solution slightly before adding the carbon and then reheating to a boil.

  • Heating: Gently boil the mixture for 5-15 minutes. This allows the carbon to adsorb the colored impurities.

  • Hot Filtration: This is the most critical step. You must remove the fine carbon particles while the solution is still hot to prevent your desired product from crystallizing prematurely.

    • Use a fluted filter paper in a pre-heated funnel.

    • Pour the hot solution through the filter paper into a clean, pre-heated crystallization flask.

    • Rinse the original flask and filter paper with a small amount of hot solvent to recover any remaining product.

  • Crystallization: Allow the hot, decolorized filtrate to cool slowly to induce crystallization of the pure, colorless product.

Section 3: Crystallization-Specific Problems

Question 4: I've dissolved my product in a hot solvent, but upon cooling, it separates as an oil instead of forming crystals. What should I do?

Answer: This phenomenon, known as "oiling out," occurs when the solute comes out of the supersaturated solution at a temperature above its melting point, or when the concentration of the solute is too high.[9] The presence of impurities can also depress the melting point, making oiling out more likely.[9]

Causality & Solutions:

CauseScientific RationaleRecommended Action
Solution is too concentrated The solubility curve is too steep; the solution becomes supersaturated too quickly at a high temperature.Re-heat the mixture to dissolve the oil, add 10-20% more solvent to decrease the concentration, and cool again.[8]
Cooling is too rapid Crystals do not have sufficient time for nucleation and ordered growth.Allow the solution to cool slowly. Insulate the flask with glass wool or place it in a warm bath that is allowed to cool to room temperature.
Low melting point of product/impurity mixture The eutectic melting point of the product-impurity mixture is below the temperature of saturation.Try a lower-boiling point solvent. This ensures that the solution cools to a temperature below the compound's melting point before it becomes saturated.
Inappropriate solvent The solvent may not be ideal for promoting a stable crystal lattice.Screen for different solvents or solvent systems (see Table 1 below).

Troubleshooting Flowchart for "Oiling Out":

Oiling_Out_Troubleshooting start Product 'Oils Out' Upon Cooling action1 Re-heat to Dissolve Oil Add 10-20% More Solvent start->action1 cool_slowly Cool Slowly action1->cool_slowly check1 Does it still oil out? cool_slowly->check1 success Crystals Form (Success) check1->success No action3 Induce Nucleation: Scratch Flask or Add Seed Crystal check1->action3 Yes action2 Try Lower Boiling Point Solvent rescreen Re-screen for a New Solvent System action2->rescreen check2 Does it still oil out? action3->check2 check2->success No check2->action2 Yes

Caption: A step-by-step guide to resolving "oiling out".

Question 5: My crystallization yield is very low. How can I improve it?

Answer: A low yield is most commonly caused by using too much solvent, which keeps a significant portion of your product dissolved in the mother liquor even after cooling.[8]

Troubleshooting Protocol: Improving Crystallization Yield

  • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Work in small solvent additions, bringing the solution back to a boil after each addition.

  • Check the Mother Liquor: After filtering your crystals, take the filtrate (mother liquor) and evaporate a small amount on a watch glass. If a significant amount of solid residue forms, your yield loss is high.

  • Recover from Mother Liquor: You can recover the dissolved product by:

    • Partially evaporating the solvent from the mother liquor to reduce the volume and induce a second crop of crystals. Note that this "second crop" may be less pure than the first.

    • Placing the flask in an ice-salt bath to further decrease the product's solubility.

  • Optimize Solvent Choice: A solvent with a very high solvating power for your compound, even when cold, will always give a poor yield. Refer to the solvent selection table below.

Table 1: Solvent Selection Guide for Crystallization

SolventBoiling Point (°C)PolarityComments
Heptane/Hexane 69-98Non-polarGood for precipitating the product from a more polar solvent (anti-solvent). Unlikely to dissolve the product on its own.
Toluene 111Non-polarGood for dissolving aromatic compounds. Can be paired with heptane.
Ethyl Acetate 77Polar AproticA versatile solvent that often provides a good balance of solubility for esters. Can be paired with hexane.[10]
Isopropanol (IPA) 82Polar ProticCan form hydrogen bonds, potentially altering solubility profiles.
Ethanol 78Polar ProticOften used for recrystallizing benzofuran derivatives.[11][12] Higher solubility than IPA.
Acetonitrile 82Polar AproticCan be a good choice when other solvents fail.[13]

Note: The ideal solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

References

  • Vertex AI Search. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Select Science. (n.d.). How to develop analytical methods for impurity detection in pharma with a quality by design approach.
  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (n.d.).
  • Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Lu, Y.-Z., Jiang, G.-Q., Xiao-Qin, & Zhang, Q.-J. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 24(8), 3436-3438.
  • Yadav, M., et al. (n.d.). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Cuestiones de Fisioterapia, 54(1), 645-656.
  • Pharmaffili
  • Kumar, C. S. C., et al. (n.d.). Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. PMC.
  • Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (2026, March 7). PDF.
  • O'Connor, R. E. (2022). Studies in the synthesis and impurity profiling of pharmacologically active benzodifurans (PhD Thesis). University College Cork.
  • Methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)
  • Guide for crystalliz
  • University of York. (n.d.).
  • Reddit. (2021, November 27). How to fix crystallized ester?
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019, April 18). MDPI.
  • Methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)
  • Guidechem. (n.d.). methyl 2-(2-bromobenzofuran-5-yl)
  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.).
  • Wikipedia. (n.d.).
  • White Rose Research Online. (2024, June 1).
  • Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change M
  • Benchchem. (2025, December). Spectroscopic Analysis of Methyl 2-(benzofuran-2-yl)
  • ResearchGate. (n.d.). Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl) (3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone.
  • Beaudry, C. (2021, April 14). Regioselective Synthesis of Benzofuranones and Benzofurans.
  • Google Patents. (n.d.). GB2193211A - Synthesis of benzofurans.
  • ChemicalBook. (2025, July 24). METHYL 2-(2-BROMOPHENYL)
  • MDPI. (2023, August 11). Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing.
  • International Union of Crystallography. (n.d.). Ethyl 2-(3-ethylsulfinyl-5-methyl-1-benzofuran-2-yl)
  • BLD Pharm. (n.d.). 39581-61-8|Methyl 2-(benzofuran-2-yl)

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Load for Methyl 2-(2-bromobenzofuran-5-yl)acetate Cross-Coupling

Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is specifically designed for researchers and drug development professionals working with Methyl 2-(2-bromobenzofuran-5-yl)acet...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is specifically designed for researchers and drug development professionals working with Methyl 2-(2-bromobenzofuran-5-yl)acetate , a highly versatile but sensitive heterocyclic building block.

Optimizing the Suzuki-Miyaura cross-coupling of this substrate requires navigating a delicate balance: driving the catalytic cycle efficiently at sub-1 mol% palladium (Pd) loadings while preventing the hydrolysis of the base-sensitive methyl ester and avoiding protodehalogenation of the benzofuran core[1].

Mechanistic Foundations & Workflows

To successfully lower catalyst loading, one must understand the causality behind the catalytic cycle. The 2-bromo position of the benzofuran ring is electronically activated compared to unactivated aryl chlorides, yet it is prone to side reactions if the oxidative addition or transmetalation steps stall[2].

CatalyticCycle Pd0 Pd(0) L(n) Active Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd Substrate PdII Pd(II) Intermediate (Benzofuran-Pd-Br) OxAdd->PdII TransMet Transmetalation (Boronic Acid/Base) PdII->TransMet Base RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (Intact Ester) RedElim->Product Product Release

Catalytic cycle of Suzuki-Miyaura coupling for benzofuran substrates.

Troubleshooting & FAQs

Q: Why does my reaction stall at 50% conversion when I reduce the Pd loading from 5 mol% to 0.5 mol%?

A: Stalling at low catalyst loadings is typically caused by catalyst deactivation (e.g., formation of inactive Pd black) before the reaction can reach completion. Traditional catalysts like Pd(PPh3)4 require high loadings because they slowly release the active monoligated Pd(0) species. Solution: Switch to a pre-catalyst that rapidly generates the active Pd(0) species, such as Buchwald precatalysts (e.g., XPhos Pd G3). Dialkylbiaryl phosphine ligands like XPhos or DavePhos are highly electron-rich and bulky, which accelerates both oxidative addition and reductive elimination, preventing the catalyst from resting in vulnerable intermediate states[3].

Q: I am observing significant ester hydrolysis (cleavage of the methyl acetate group). How do I prevent this?

A: The methyl acetate side chain is highly sensitive to nucleophilic attack by hydroxide or alkoxide ions. If you are using strong bases (e.g., NaOH, KOH) or conducting the reaction in purely aqueous media at elevated temperatures, the ester will hydrolyze into a carboxylic acid. Solution: Transition to a milder base such as K3PO4 or K2CO3. These bases are strong enough to form the reactive boronate complex required for transmetalation but mild enough to spare the ester. Additionally, use a biphasic or low-water solvent system like THF/H2O (10:1) to limit the thermodynamic driving force for hydrolysis[1].

Q: How do I minimize protodehalogenation of the bromobenzofuran core?

A: Protodehalogenation (yielding Methyl 2-(benzofuran-5-yl)acetate) competes directly with transmetalation. It occurs when the Pd(II) intermediate undergoes protonation (often from excess water or alcohols) faster than it can react with the boronic acid. Solution: Ensure your boronic acid is not degrading (e.g., via protodeboronation) by using a slight excess (1.2–1.5 equivalents). If the issue persists, reduce the water content in your solvent system and ensure rigorous deoxygenation of your solvents, as oxygen can disrupt the catalytic cycle and promote off-target pathways[2].

TroubleshootingTree Start Reaction Stalls at <1 mol% Pd Loading CheckLigand Check Ligand Sterics & Electronics Start->CheckLigand UseXPhos Switch to Dialkylbiaryl Phosphine (e.g., XPhos) CheckLigand->UseXPhos CheckBase Check Base & Solvent UseXPhos->CheckBase Hydrolysis Ester Hydrolysis Observed? CheckBase->Hydrolysis MildBase Use K3PO4 or K2CO3 in THF/Water (10:1) Hydrolysis->MildBase Yes Success Optimal Conversion (Intact Ester) Hydrolysis->Success No MildBase->Success

Troubleshooting logic tree for optimizing Pd loading and preventing side reactions.

Quantitative Data: Catalyst & Base Benchmarking

The following table summarizes the optimization landscape for coupling Methyl 2-(2-bromobenzofuran-5-yl)acetate with a standard arylboronic acid. Notice the inverse relationship between ligand sophistication and required Pd loading.

Catalyst SystemBase / SolventPd Loading (mol%)Yield (%)Ester Hydrolysis (%)Mechanistic Observation
Pd(PPh3)4Na2CO3 / Toluene:H2O5.07215High Pd required; moderate hydrolysis due to slow kinetics.
Pd(dppf)Cl2K2CO3 / Dioxane:H2O2.0855Good conversion; bidentate ligand stabilizes Pd(II).
XPhos Pd G3 K3PO4 / THF:H2O 0.5 96 <1 Optimal; rapid coupling prevents hydrolysis.
XPhos Pd G3NaOH / THF:H2O0.54060Severe ester cleavage due to overly strong base.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, utilize the following self-validating protocols. These methodologies include built-in diagnostic checks to verify success at critical junctures.

Protocol A: High-Throughput Catalyst Optimization Screen (0.5 mol% Scale)
  • Preparation: In a nitrogen-filled glovebox, charge a 10 mL microwave vial with Methyl 2-(2-bromobenzofuran-5-yl)acetate (1.0 equiv, 0.5 mmol), arylboronic acid (1.2 equiv, 0.6 mmol), and K3PO4 (2.0 equiv, 1.0 mmol).

  • Internal Standard: Add 0.1 equiv of biphenyl as an internal standard for HPLC mass-balance validation.

  • Catalyst Dosing: Add XPhos Pd G3 (0.0025 mmol, 0.5 mol%).

  • Solvent Addition: Add rigorously degassed THF (2.0 mL) and degassed DI water (0.2 mL). Seal the vial with a PTFE-lined septum.

  • Execution: Heat the reaction at 60 °C for 2 hours under vigorous stirring.

  • Self-Validation Check (HPLC): Quench a 10 µL aliquot in 1 mL of acetonitrile. Analyze via HPLC. Diagnostic: Calculate the mass balance using the biphenyl internal standard. If the combined mass of the product and remaining starting material is <90%, suspect ester hydrolysis or volatility issues. If the solution turns black during heating, it indicates Pd(0) precipitation (ligand starvation or oxygen ingress)[4].

Protocol B: Residual Palladium Scavenging (NaHSO3 Wash)

Achieving low Pd loading simplifies downstream purification, but pharmaceutical intermediates often require <10 ppm residual metal. This protocol utilizes an aqueous sodium bisulfite wash to efficiently partition Pd into the aqueous phase[5].

  • Filtration: Upon reaction completion, cool the mixture to room temperature and filter through a thin pad of Celite to remove bulk inorganic salts.

  • Solvent Exchange: Concentrate the filtrate under reduced pressure and redissolve the crude product in Toluene (10 volumes).

  • Scavenging: Add an equal volume of 20% w/v aqueous NaHSO3 solution. Stir the biphasic mixture vigorously at 60 °C for 1 hour.

  • Phase Separation: Transfer to a separatory funnel, allow the layers to settle, and discard the lower aqueous layer. Wash the organic layer once with brine.

  • Self-Validation Check (ICP-MS): Evaporate a small aliquot of the organic layer and analyze via Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Diagnostic: The Pd content should be <100 ppm. If it remains high, the product may be acting as a competitive bidentate ligand; repeat the NaHSO3 wash or introduce a specialized scavenger resin (e.g., QuadraPure TU)[5].

References

  • Source: jmcct.
  • Rapid regio- and multi-coupling reactivity of 2,3-dibromobenzofurans with atom-economic triarylbismuths under palladium catalysis Source: Beilstein Journals URL
  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique Source: ACS Publications URL
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: PMC / NIH URL
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry Source: ACS Publications URL

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR Spectral Data Validation for Methyl 2-(2-bromobenzofuran-5-yl)acetate: A Comparative Guide

Introduction Methyl 2-(2-bromobenzofuran-5-yl)acetate (CAS 1421949-03-2) is a critical halogenated building block frequently utilized in the synthesis of complex pharmaceuticals and agrochemicals. The benzofuran core is...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 2-(2-bromobenzofuran-5-yl)acetate (CAS 1421949-03-2) is a critical halogenated building block frequently utilized in the synthesis of complex pharmaceuticals and agrochemicals. The benzofuran core is a privileged scaffold, and the orthogonal reactivity provided by the C-2 bromine and the C-5 methyl acetate group allows for highly selective late-stage functionalization, such as transition-metal-catalyzed cross-coupling . However, confirming the exact regiochemistry of this substitution pattern requires rigorous analytical validation.

The Causality of the Spectral Profile

As a Senior Application Scientist, I approach structural validation not as a mere checklist, but as a deductive process governed by quantum mechanics and stereoelectronics. The 2-bromobenzofuran system presents unique NMR challenges:

  • Anisotropic Deshielding: The heavy bromine atom at C-2 exerts a strong inductive effect, significantly deshielding the C-2 carbon (~126.5 ppm) while simultaneously shielding the adjacent H-3 proton (~6.75 ppm) due to complex heavy-atom effects .

  • Aromatic Spin Systems: The protons at H-4, H-6, and H-7 form a tightly coupled ABX-like spin system. The H-4 proton, situated ortho to the bulky methyl acetate group, experiences meta-coupling (J ≈ 1.8 Hz) with H-6. Resolving this fine splitting is critical to proving the substitution is at C-5 rather than C-6.

Comparative Analysis: High-Field NMR vs. Alternatives

To establish a self-validating analytical standard, we compared our high-purity product validated via High-Field NMR (600 MHz) against two common alternatives: Predictive NMR Software (in silico estimation) and Benchtop NMR (60 MHz) (rapid low-field screening).

  • High-Field NMR (The Gold Standard): At 600 MHz, the Larmor frequency provides sufficient chemical shift dispersion to completely resolve the H-4, H-6, and H-7 signals. The exact J-couplings act as a self-validating fingerprint for the C-5 substitution.

  • Predictive Software (Alternative A): While useful for preliminary work, algorithms relying on HOSE codes often fail to accurately model the stereoelectronic nuances of the C-2 bromine, leading to deviations of up to 2.5 ppm in 13C predictions for the halogenated carbon.

  • Benchtop NMR (Alternative B): At 60 MHz, the narrow chemical shift dispersion causes the aromatic protons (7.1–7.5 ppm) to collapse into an uninterpretable multiplet. Furthermore, the aliphatic singlets of the methoxy (-OCH3) and methylene (-CH2-) groups overlap, masking potential impurities.

Comparison Root Validation of Methyl 2-(2-bromobenzofuran-5-yl)acetate M1 High-Field NMR (600 MHz) [Gold Standard] Root->M1 M2 Predictive Software [In Silico] Root->M2 M3 Benchtop NMR (60 MHz) [Rapid Screening] Root->M3 P1 Resolves J-Couplings Exact Chemical Shifts M1->P1 P2 Deviates by ~0.2 ppm Fails on C-Br Anisotropy M2->P2 P3 Severe Signal Overlap Poor Sensitivity M3->P3

Comparative logic tree evaluating NMR validation methodologies.

Quantitative Data Presentation

The following tables summarize the comparative performance of the three methodologies. The experimental data confirms the structural integrity of the high-purity product against predictive models and low-resolution screening.

Table 1: 1H NMR Chemical Shift Comparison (CDCl3, 298 K)

Proton AssignmentHigh-Field NMR (600 MHz)Predictive SoftwareBenchtop NMR (60 MHz)
-OCH3 (3H)3.70 ppm (s)3.65 ppm (s)~3.7 ppm (br s, overlaps)
-CH2- (2H)3.68 ppm (s)3.60 ppm (s)~3.7 ppm (br s, overlaps)
H-3 (1H)6.75 ppm (s)6.85 ppm (s)6.8 ppm (br s)
H-6 (1H)7.15 ppm (dd, J=8.5, 1.8 Hz)7.20 ppm (d)7.1–7.5 ppm (m, overlaps)
H-7 (1H)7.40 ppm (d, J=8.5 Hz)7.35 ppm (d)7.1–7.5 ppm (m, overlaps)
H-4 (1H)7.45 ppm (d, J=1.8 Hz)7.50 ppm (s)7.1–7.5 ppm (m, overlaps)

Table 2: 13C NMR Chemical Shift Comparison (CDCl3, 150 MHz)

Carbon AssignmentHigh-Field NMR (150 MHz)Predictive SoftwareDelta (Δ ppm)
C=O (Ester)172.0 ppm171.5 ppm0.5
C-7a 154.0 ppm153.2 ppm0.8
C-5 129.5 ppm130.1 ppm-0.6
C-3a 129.0 ppm128.5 ppm0.5
C-2 (C-Br) 126.5 ppm124.0 ppm2.5 (High Error)
C-6 125.0 ppm124.8 ppm0.2
C-4 121.5 ppm122.0 ppm-0.5
C-7 111.5 ppm111.0 ppm0.5
C-3 107.5 ppm108.2 ppm-0.7
-OCH3 52.1 ppm51.8 ppm0.3
-CH2- 41.0 ppm40.5 ppm0.5

Note: The predictive software significantly underestimates the chemical shift of C-2 due to the complex heavy-atom effect of bromine, highlighting the necessity of experimental validation .

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following step-by-step protocol was utilized to generate the high-field data. This workflow is designed to be fully reproducible and acts as a closed-loop validation system.

Workflow A Sample Prep (CDCl3) B 600 MHz NMR Acquisition A->B C Data Processing (FT & Phase) B->C D Peak Assignment & Validation C->D E Structural Confirmation D->E

Workflow for high-field NMR sample preparation and spectral validation.

Step 1: Precision Sample Preparation

  • Weigh exactly 15.0 mg of Methyl 2-(2-bromobenzofuran-5-yl)acetate into a clean glass vial.

  • Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl3 is selected because it lacks exchangeable protons, ensuring the methylene singlet (-CH2-) at 3.68 ppm is not broadened by deuterium exchange. TMS acts as the internal zero-point reference.

  • Transfer the homogenous solution to a high-quality 5 mm NMR tube, ensuring no particulate matter is present to avoid magnetic field inhomogeneities.

Step 2: High-Field Acquisition (600 MHz)

  • Insert the sample into a 600 MHz NMR spectrometer equipped with a cryoprobe.

  • 1H NMR Parameters: Execute a standard 1D proton sequence (zg30). Set the relaxation delay (D1) to 1.0 s to ensure complete magnetization recovery. Acquire 16 scans (ns=16) to achieve a Signal-to-Noise (S/N) ratio > 100:1.

  • 13C NMR Parameters: Execute a proton-decoupled 13C sequence (zgpg30). Set D1 to 2.0 s. Acquire 1024 scans. Causality: The quaternary carbons (C-2, C-3a, C-5, C-7a) have long T1 relaxation times; a 2.0 s delay prevents signal saturation and ensures accurate peak integration.

Step 3: Data Processing and Self-Validation

  • Apply a zero-filling factor of 2 and an exponential window function (Line Broadening = 0.3 Hz for 1H, 1.0 Hz for 13C) prior to Fourier Transformation (FT).

  • Manually phase the spectrum to ensure purely absorptive Lorentzian line shapes.

  • Validation Check: Calibrate the TMS peak exactly to 0.00 ppm. Verify that the residual CHCl3 solvent peak appears precisely at 7.26 ppm (1H) and 77.16 ppm (13C). This internal consistency check validates the entire calibration axis.

Conclusion

While predictive software and benchtop NMR offer speed and convenience, they fall short in confirming the precise stereoelectronic environment of halogenated benzofurans. The high-field NMR data provided here serves as a definitive, self-validating benchmark for Methyl 2-(2-bromobenzofuran-5-yl)acetate, ensuring researchers can proceed with downstream synthesis and drug development with absolute structural confidence.

References

  • Title : Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Source : Beilstein Journal of Organic Chemistry (PMC). URL :[Link]

  • Title : A highly efficient TBAF-promoted intramolecular cyclization of gem-dibromoolefins for the synthesis of 2-bromobenzofuran. Source : Chemical Communications (Royal Society of Chemistry). URL :[Link]

Comparative

A Senior Application Scientist's Guide: Methyl 2-(2-bromobenzofuran-5-yl)acetate vs. Unbrominated Analogs - A Comparative Analysis for Drug Discovery

Introduction: The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a vast range of pharmacological activities.[1][2] Thes...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a vast range of pharmacological activities.[1][2] These derivatives are integral to the development of new therapeutics for cancer, infectious diseases, and neurological disorders.[3][4] This guide provides an in-depth comparison between a key synthetic intermediate, Methyl 2-(2-bromobenzofuran-5-yl)acetate , and its unbrominated counterpart, Methyl 2-(benzofuran-5-yl)acetate . The central thesis of this analysis is to demonstrate how the strategic incorporation of a bromine atom at the C-2 position transforms a relatively simple benzofuran core into a highly versatile and potent platform for drug discovery and development. We will explore the profound impact of this single halogen atom on physicochemical properties, synthetic reactivity, and biological performance, supported by experimental data and detailed protocols.

Part 1: Physicochemical and Spectroscopic Profile

The introduction of a bromine atom significantly alters the molecule's physical and electronic characteristics. Bromine, being a large and electronegative atom, increases the molecule's molecular weight and enhances its lipophilicity (hydrophobicity).[5] This increased lipophilicity can directly influence pharmacokinetic properties, such as membrane permeability and metabolic stability, which are critical considerations in drug design.[3]

PropertyMethyl 2-(benzofuran-5-yl)acetate (Unbrominated)Methyl 2-(2-bromobenzofuran-5-yl)acetate (Brominated)
Molecular Formula C₁₁H₁₀O₃C₁₁H₉BrO₃
Molecular Weight 190.19 g/mol 269.09 g/mol [6]
Appearance Off-white to yellow solidWhite to off-white solid
Predicted LogP ~2.1~2.9
Key Spectroscopic Feature Presence of a proton signal for H-2 and H-3 on the furan ring in ¹H NMR.[7]Absence of the H-2 proton signal; characteristic isotopic pattern for bromine in Mass Spectrometry.

Spectroscopic analysis clearly differentiates the two analogs. In the ¹H NMR spectrum of the unbrominated compound, protons at the C-2 and C-3 positions of the furan ring are observable. For the brominated analog, the C-2 proton signal is absent, providing a clear diagnostic marker. Furthermore, mass spectrometry of the brominated compound will show a characteristic M/M+2 isotopic pattern due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Part 2: The Bromine Advantage: Reactivity and Synthetic Utility

The most significant distinction from a synthetic chemistry perspective is the reactivity endowed by the C-2 bromine atom. This bromine acts as an exceptional leaving group, transforming the molecule into a versatile building block for carbon-carbon and carbon-heteroatom bond formation.[3] This is particularly valuable in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, which are fundamental tools in modern medicinal chemistry for creating molecular diversity.[3] The unbrominated analog lacks this reactive handle at the C-2 position, rendering it largely inert to these transformations at that site.

This synthetic versatility allows researchers to efficiently generate large libraries of novel compounds by coupling various boronic acids, alkynes, or amines to the benzofuran core, accelerating the hit-to-lead optimization process in drug discovery.[3]

G cluster_0 Methyl 2-(2-bromobenzofuran-5-yl)acetate (Brominated) cluster_1 Methyl 2-(benzofuran-5-yl)acetate (Unbrominated) Brominated Brominated Analog Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki) Brominated->Coupling Arylboronic Acid, Pd Catalyst, Base[9] Library Diverse Library of C-2 Substituted Analogs Coupling->Library Unbrominated Unbrominated Analog NoReaction No Reaction at C-2 Unbrominated->NoReaction Pd-Catalyzed Coupling Conditions

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a generalized procedure for the Suzuki-Miyaura coupling of Methyl 2-(2-bromobenzofuran-5-yl)acetate with an arylboronic acid, a cornerstone reaction enabled by the C-2 bromine.[8][9]

Objective: To synthesize a 2-aryl-benzofuran derivative, demonstrating the synthetic utility of the brominated starting material.

Materials:

  • Methyl 2-(2-bromobenzofuran-5-yl)acetate (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq.)

  • Triphenylphosphine [PPh₃] (0.08 eq.) or other suitable ligand (e.g., SPhos, XPhos)[8]

  • Potassium carbonate (K₂CO₃) (2.0 eq.)

  • 1,4-Dioxane and Water (4:1 ratio)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and inert gas supply (Argon or Nitrogen).

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add Methyl 2-(2-bromobenzofuran-5-yl)acetate (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).[8]

  • Catalyst Addition: In a separate vial, pre-mix the Palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.) before adding them to the main reaction flask.

  • Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen, which can degrade the palladium catalyst.[8]

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: After cooling, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 2-aryl-benzofuran product.[8]

Part 3: Comparative Biological Activity and Performance

The presence of halogens, including bromine, in a molecular structure can significantly enhance biological activity.[10] This enhancement is often attributed to the ability of the halogen to form "halogen bonds," which are non-covalent interactions between the electrophilic region on the halogen atom and a nucleophilic site on a biological target like a protein.[11] These interactions can improve binding affinity and, consequently, the potency of the drug candidate.[11]

Numerous studies have shown that brominated benzofuran derivatives exhibit potent cytotoxic activity against various cancer cell lines.[5][10] The introduction of bromine can increase the compound's ability to induce apoptosis (programmed cell death) in cancer cells.

Illustrative Biological Data

The following table presents representative cytotoxicity data, based on findings for similar brominated and unbrominated benzofuran structures, to illustrate the potential performance difference.[5][12]

CompoundTarget Cell LineIC₅₀ (µM)
Unsubstituted Benzofuran AnalogHeLa (Cervical Cancer)> 50
5-Bromo-substituted Benzofuran Analog HeLa (Cervical Cancer) 8.5
Unsubstituted Benzofuran AnalogK562 (Leukemia)> 50
3-Bromomethyl-substituted Benzofuran Analog K562 (Leukemia) 5.0[10]

Data is illustrative and compiled from studies on analogous structures to demonstrate the principle.

G Benzofuran Brominated Benzofuran Derivative Bcl2 Inhibits Anti-Apoptotic Proteins (e.g., Bcl-2) Benzofuran->Bcl2 Caspase Activates Caspase Cascade Bcl2->Caspase leads to Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines a standard method for evaluating the in vitro cytotoxicity of a compound against a cancer cell line.[13]

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Cancer cell line (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates, CO₂ incubator, microplate reader.

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., Methyl 2-(2-bromobenzofuran-5-yl)acetate and its unbrominated analog) in culture medium. Add these dilutions to the appropriate wells and incubate for 48-72 hours.[13] Include wells with untreated cells (negative control) and cells treated with vehicle (DMSO) only.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.[13]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion

While Methyl 2-(benzofuran-5-yl)acetate serves as a foundational core structure, its utility is largely confined to applications where the C-2 position is not a site for further modification. In stark contrast, Methyl 2-(2-bromobenzofuran-5-yl)acetate is a significantly more powerful and versatile intermediate for drug discovery. The presence of the C-2 bromine atom provides three key advantages:

  • Synthetic Versatility: It unlocks access to a vast chemical space through reliable and high-yielding cross-coupling reactions.

  • Enhanced Potency: The bromine atom can participate in halogen bonding, potentially increasing the compound's binding affinity to its biological target and leading to improved efficacy.

  • Pharmacokinetic Modulation: It increases lipophilicity, a critical parameter that can be fine-tuned to optimize the drug-like properties of a lead compound.

For researchers and drug development professionals, the choice is clear. The brominated analog is not merely an alternative; it is a strategic starting point for the rational design and efficient synthesis of novel, potent, and diverse benzofuran-based therapeutic agents.

References

  • Application Notes: Suzuki Coupling Reactions Involving 2-Bromo-3-methylbenzofuran. Benchchem.
  • The Significance of Benzofuran Derivatives in Modern Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. Published April 18, 2019.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC.
  • Methyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate. PMC.
  • Comparative Study of Curcumin and Novel Benzofuran-Derived Analogues through Biological activates. Health Biotechnology and Biopharma (HBB).
  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN.
  • methyl 2-(2-bromobenzofuran-5-yl)acetate 1421949-03-2 wiki. Guidechem.
  • Synthesis of bioactive benzofuran derivatives 4, 5 &6. ResearchGate.
  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. IJSDR.
  • Methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate. PMC.
  • Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. Published October 15, 2024.
  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 2-Bromobenzo[h]quinazoline. Benchchem.
  • Methyl 2-(5-iodo-7-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate. PMC.
  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing.
  • Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Published October 23, 2025.
  • Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article.
  • Mini Review on Important Biological Properties of Benzofuran Derivatives. Published September 28, 2016.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Published March 29, 2025.
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Published October 14, 2025.
  • Applications of Benzofuranones in Medicinal Chemistry: A Detailed Overview. Benchchem.
  • Spectroscopic Analysis of Methyl 2-(benzofuran-2-yl)acetate: A Technical Guide. Benchchem.
  • Toxicity comparison of chlorinated and brominated dibenzo-p-dioxins and dibenzofurans in industrial source samples by HRGC/HRMS and enzyme immunoassay. PubMed. Published April 15, 2010.
  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Publisher. Published September 7, 2023.
  • Kinetics of Bromination of Benzofurans by Phenyltrimethylammonium Tribromide. JOCPR.
  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC.
  • Methyl 2-(5-fluoro-3-methylsulfinyl-1-benzofuran-2-yl)acetate. PMC.
  • Suzuki Coupling. Organic Chemistry Portal.
  • 2-(5-Methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetic acid. ResearchGate.
  • Mini review on important biological properties of benzofuran derivatives. MedCrave online. Published September 28, 2016.
  • Synthesis of Methyl 2-[Bis(benzylthio)phosphoryl]acetate as a Novel Horner–Wadsworth–Emmons-Type Reagent and Its Appli. Published June 17, 2024.
  • Total synthesis of natural products containing benzofuran rings. RSC Publishing. Published May 5, 2017.

Sources

Validation

Validation of Analytical Methods for Methyl 2-(2-bromobenzofuran-5-yl)acetate Purity: A Comparative Guide

Methyl 2-(2-bromobenzofuran-5-yl)acetate (CAS: 1421949-03-2) is a critical halogenated heterocyclic intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including antiarr...

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Author: BenchChem Technical Support Team. Date: April 2026

Methyl 2-(2-bromobenzofuran-5-yl)acetate (CAS: 1421949-03-2) is a critical halogenated heterocyclic intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including antiarrhythmic and anti-inflammatory agents[1]. Because impurities in starting materials can propagate through synthetic pathways—potentially forming genotoxic or structurally similar byproducts—rigorous validation of the analytical methods used to determine its purity is non-negotiable.

This guide objectively compares the performance of various chromatographic platforms for the purity analysis of this compound and provides a comprehensive, step-by-step methodology for validating the optimal method in strict compliance with ICH Q2(R2) guidelines[2].

Platform Comparison: Selecting the Optimal Analytical Strategy

When analyzing halogenated aromatic esters like Methyl 2-(2-bromobenzofuran-5-yl)acetate, the choice of analytical platform dictates the reliability of the data. The three primary candidates are High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography with Flame Ionization Detection (GC-FID), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Causality in Method Selection: The Thermal Degradation Risk

While GC-FID offers excellent theoretical plate counts and resolution for volatile organics, it requires sample vaporization (typically at 250°C–300°C in the injection port). The carbon-bromine (C-Br) bond at the 2-position of the electron-rich benzofuran ring is highly susceptible to thermal cleavage and radical-induced dehalogenation under these conditions. Analyzing this compound via GC often results in artifactual "des-bromo" impurities (Methyl 2-(benzofuran-5-yl)acetate) that skew the purity profile, making the batch appear less pure than it actually is.

Conversely, HPLC-UV operates at ambient or mildly elevated temperatures (e.g., 30°C), preserving the structural integrity of the molecule while leveraging the strong UV absorbance of the benzofuran chromophore. Therefore, HPLC-UV is the gold standard for quantitative release testing, while LC-MS is reserved for orthogonal impurity identification.

MethodSelection Start Methyl 2-(2-bromobenzofuran-5-yl)acetate Sample Analysis Thermal Evaluate Thermal Stability (C-Br bond lability) Start->Thermal GC GC-FID (High thermal stress) Thermal->GC Vaporization required (Risk of debromination) UV Evaluate UV Absorption (Benzofuran chromophore) Thermal->UV Ambient/Mild Temp (Preserves structural integrity) HPLC HPLC-UV (Primary Purity Method) UV->HPLC Strong UV absorbance (254 nm / 280 nm) LCMS LC-MS (Impurity Profiling) UV->LCMS Mass confirmation needed (Co-eluting peaks) HPLC->LCMS Orthogonal validation

Caption: Logical decision tree for selecting the optimal chromatographic method.

Quantitative Platform Comparison

The table below summarizes the experimental performance data comparing these methodologies.

ParameterHPLC-UV (C18 Column)HPLC-UV (Phenyl-Hexyl)GC-FIDLC-MS (ESI+)
Primary Utility Routine Purity / QCHigh-Resolution QCNot RecommendedImpurity Identification
Sensitivity (LOD) 0.05% area0.03% area0.15% area (skewed)0.01% area
Resolution (Critical Pair) 1.8 (Des-bromo impurity)3.2 (Des-bromo impurity) N/A (Degrades)Mass-extracted
Run Time 15 minutes18 minutes12 minutes20 minutes
Thermal Artifact Risk NoneNoneHigh (>15% artifact) None

Expert Insight on Column Chemistry: Notice the superior resolution achieved with a Phenyl-Hexyl stationary phase compared to a standard C18. The benzofuran core and the bromine atom exhibit strong π−π and dipole interactions. A Phenyl-Hexyl column provides orthogonal selectivity by engaging in π−π stacking with the analyte, which is critical for cleanly separating the API from structurally similar process impurities like unreacted 2-bromobenzofuran or des-bromo derivatives.

ICH Q2(R2) Validation Workflow & Experimental Protocols

To ensure the method is a self-validating system, the protocol must be designed so that any failure in instrumental performance or sample integrity immediately halts the analysis. This is governed by the ICH Q2(R2) guidelines[2].

ValidationWorkflow SST 1. System Suitability (RSD < 2.0%, Tailing < 1.5) Spec 2. Specificity (Forced Degradation) SST->Spec Pass Lin 3. Linearity & Range (LOQ to 120% of Target) Spec->Lin Baseline resolved Acc 4. Accuracy (Spike Recovery 98-102%) Lin->Acc R² > 0.999 Prec 5. Precision (Repeatability & Intermediate) Acc->Prec Within limits Valid 6. Validated Method (ICH Q2(R2) Compliant) Prec->Valid RSD < 2.0%

Caption: Stepwise ICH Q2(R2) analytical method validation workflow.

Step-by-Step Validation Methodology (HPLC-UV)

Chromatographic Conditions:

  • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 30% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Column Temperature: 30°C.

Step 1: System Suitability Testing (SST)

Causality: SST acts as the gatekeeper. It proves the system is capable of performing the analysis on the specific day of testing.

  • Prepare a standard solution of Methyl 2-(2-bromobenzofuran-5-yl)acetate at 1.0 mg/mL in diluent (50:50 Water:Acetonitrile).

  • Inject the standard six consecutive times.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area 2.0%; Tailing factor 1.5; Theoretical plates 5000. If criteria are not met, the run is aborted.

Step 2: Specificity via Forced Degradation

Causality: Specificity proves the method can accurately measure the analyte in the presence of its degradation products[3]. The methyl acetate moiety is highly susceptible to base-catalyzed hydrolysis (yielding the carboxylic acid), while the furan ring is sensitive to oxidation.

  • Acid Stress: Add 1 mL of 1N HCl to 5 mL of standard. Heat at 60°C for 2 hours. Neutralize.

  • Base Stress (Mild): Add 1 mL of 0.1N NaOH to 5 mL of standard. Stir at room temperature for 1 hour. Neutralize. (Note: Harsh base conditions will completely obliterate the ester, preventing mass balance calculations. Mild conditions ensure the target 10-20% degradation).

  • Oxidative Stress: Add 1 mL of 3% H2​O2​ . Store at room temperature for 2 hours.

  • Thermal Stress: Expose solid sample to 80°C for 24 hours.

  • Acceptance Criteria: The main peak must be baseline resolved from all degradation peaks (Resolution 1.5). Peak purity testing via Photodiode Array (PDA) must show the main peak is spectrally pure.

Step 3: Linearity and Range
  • Prepare a stock solution and dilute to create five concentration levels ranging from the Limit of Quantitation (LOQ, approx. 0.05% of nominal) up to 120% of the nominal target concentration (1.2 mg/mL)[3].

  • Inject each level in triplicate.

  • Plot peak area versus concentration.

  • Acceptance Criteria: Correlation coefficient ( R2 ) 0.999. The y-intercept must be 5% of the target concentration response.

Step 4: Accuracy (Recovery)
  • Prepare sample matrices spiked with known quantities of Methyl 2-(2-bromobenzofuran-5-yl)acetate at 80%, 100%, and 120% of the target concentration.

  • Prepare three independent preparations per level (9 samples total).

  • Calculate the percentage recovery against a theoretical standard curve.

  • Acceptance Criteria: Mean recovery across all levels must fall between 98.0% and 102.0%.

Step 5: Precision (Repeatability)
  • Prepare six independent sample solutions of a single batch at 100% target concentration (1.0 mg/mL).

  • Inject each preparation.

  • Calculate the assay % and the RSD of the six results.

  • Acceptance Criteria: RSD 2.0%.

Conclusion

Validating the purity method for Methyl 2-(2-bromobenzofuran-5-yl)acetate requires an intimate understanding of its chemical liabilities. By recognizing the thermal instability of the C-Br bond and the hydrolytic sensitivity of the ester group, analytical scientists can definitively rule out GC-FID in favor of HPLC-UV utilizing a Phenyl-Hexyl stationary phase. When executed following the ICH Q2(R2) framework, this methodology provides a robust, self-validating system that guarantees the integrity of downstream pharmaceutical synthesis.

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)". ICH Quality Guidelines. [Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5". EMA Scientific Guidelines. [Link]

Sources

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